Boc-Inp-OH
Description
The exact mass of the compound N-BOC-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHBPPVVDQMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Record name | boc-isonipecotic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233343 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84358-13-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Inp-OH, chemically known as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid or N-Boc-isonipecotic acid, is a synthetic amino acid derivative widely utilized as a building block in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its controlled incorporation into peptide chains and other complex organic molecules. This guide provides an in-depth overview of the physical properties of this compound, along with representative experimental protocols for their determination and a visualization of its application in a synthetic workflow.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | [1][][3] |
| Synonyms | This compound, N-Boc-isonipecotic acid, 1-Boc-piperidine-4-carboxylic acid | [1][][3] |
| CAS Number | 84358-13-4 | [1][3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][][4] |
| Molecular Weight | 229.27 g/mol | [1][][4] |
| Appearance | Solid | [1][4] |
| Purity | ≥99.0% (HPLC) | [1][4] |
| Solubility | Insoluble in water. | [5][6] |
| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [5] |
Experimental Protocols
The following sections detail representative methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
If the sample is not already a fine powder, gently grind a small amount of this compound using a mortar and pestle.[8]
-
Pack the dry, powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]
-
Place the capillary tube in the heating block of the melting point apparatus.[7]
-
Heat the sample rapidly to determine an approximate melting point.[7]
-
Allow the apparatus to cool.
-
Using a fresh sample, heat again, but more slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[3][7]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8] The melting point range is T1-T2.
Solubility Determination
Understanding the solubility of this compound is crucial for reaction setup, purification, and formulation.
Principle: The solubility of a compound in a given solvent is determined by observing whether it forms a homogeneous solution at a specified concentration. For acidic or basic compounds, solubility in aqueous acids or bases can indicate salt formation.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinder or pipette
-
Spatula
-
This compound sample
-
Solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[4]
-
Add 0.75 mL of the desired solvent (e.g., water) in portions.[4]
-
After each addition, vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).[4]
-
Visually inspect the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.
-
If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions can be tested to assess its acidic or basic properties.[4][9] Given that this compound is a carboxylic acid, it is expected to be soluble in aqueous bases like 5% NaOH and 5% NaHCO₃ due to the formation of a water-soluble salt.[1][10]
Application in Synthesis: A Workflow Visualization
This compound is a key building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The following diagram illustrates a typical workflow for incorporating this compound into a peptide sequence using Boc/Bzl SPPS.
Caption: Workflow for this compound incorporation in SPPS.
This workflow highlights the cyclical nature of SPPS, involving deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid (in this case, this compound).[][11] Each chemical step is followed by a washing step to remove excess reagents and byproducts. The process is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the solid support.[][11]
References
- 1. scribd.com [scribd.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chempep.com [chempep.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
In-Depth Technical Guide to Boc-Inp-OH for Advanced Research
This technical guide provides comprehensive information on Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), a key building block for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, its application in solid-phase peptide synthesis, and provides a detailed experimental protocol for its incorporation into peptide chains.
Core Properties of this compound
This compound, also known as Boc-isonipecotic acid, is a heterocyclic amino acid derivative widely utilized in peptide synthesis and as a pharmaceutical intermediate.[1][2] Its structural rigidity and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it a valuable component in the design of novel peptides and peptidomimetics.[3]
Quantitative Data Summary
The key quantitative and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₉NO₄ | [4][][6][7][8][9] |
| Molecular Weight | 229.27 g/mol | [1][4][7][9][10] |
| CAS Number | 84358-13-4 | [1][4][][6][7][8][9] |
| Appearance | White crystalline powder or solid | [][6][8] |
| Purity (typical) | ≥99.0% (by HPLC) | [4][][6][9] |
| Melting Point | 148-153 °C | [8] |
| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) | [][6][9][11] |
Application in Peptide Synthesis
This compound is primarily used as a building block in Boc solid-phase peptide synthesis (SPPS).[][6] The Boc group serves as a temporary protecting group for the α-amino function, which is stable under neutral or basic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[1][3] This strategy is fundamental for the stepwise assembly of amino acids on a solid resin support to form a desired peptide sequence.[12]
The incorporation of the rigid isonipecotic acid scaffold can impart specific conformational constraints on the resulting peptide, which is a critical strategy in drug design to enhance binding affinity, selectivity, and metabolic stability.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
The following is a detailed, generalized protocol for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Methanol (MeOH)
-
Scavengers for cleavage (e.g., anisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Protocol Steps:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes to ensure optimal reaction conditions.[1]
-
Attachment of First Amino Acid (if this compound is not the C-terminal residue, this step precedes the cycle): The C-terminal amino acid is typically attached to the resin via a cesium salt method to form a benzyl ester linkage.[1]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[1]
-
Add DIEA (4-8 equivalents) to activate the carboxylic acid of this compound.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished.
-
Filter and wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
-
Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the completed peptide-resin and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.[1]
-
Add a scavenger (e.g., anisole) to trap reactive carbocations generated during cleavage.
-
Cool the vessel to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Evaporate the HF under vacuum. The crude peptide is then precipitated and washed with cold ether, followed by purification, typically using reverse-phase HPLC.
-
Visualized Workflow: The Boc-SPPS Cycle
The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis strategy for incorporating an amino acid like this compound.
Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of 1-Boc-piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-piperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of solid organic acids.
Introduction to 1-Boc-piperidine-4-carboxylic Acid
1-Boc-piperidine-4-carboxylic acid, also known as N-Boc-isonipecotic acid, is a derivative of piperidine-4-carboxylic acid where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is pivotal in multi-step organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs). The physicochemical properties of this compound, especially its solubility, are critical for its handling, reaction conditions, and formulation development.
Solubility Profile of 1-Boc-piperidine-4-carboxylic Acid
Table 1: Qualitative Solubility of 1-Boc-piperidine-4-carboxylic Acid
| Solvent Class | Specific Solvents | Solubility Description | Citation |
| Water | Water | Insoluble, Limited solubility | [1][2][3][4] |
| Organic Solvents | Dichloromethane | Soluble | [1] |
| Methanol | Soluble | [5] |
The hydrophobic Boc group significantly reduces the aqueous solubility of the parent piperidine-4-carboxylic acid. Conversely, its organic nature makes it soluble in various organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 1-Boc-piperidine-4-carboxylic acid. The shake-flask method is a widely accepted standard for this purpose.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
Materials and Equipment
-
1-Boc-piperidine-4-carboxylic acid (solid)
-
Selected solvents (e.g., water, methanol, dichloromethane, ethyl acetate, etc.)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated pH meter for aqueous solutions)
Procedure
-
Preparation: Add an excess amount of 1-Boc-piperidine-4-carboxylic acid to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution (if necessary): The clear filtrate may need to be diluted with the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 1-Boc-piperidine-4-carboxylic acid in the diluted or undiluted filtrate using a validated analytical method.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of 1-Boc-piperidine-4-carboxylic acid.
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Factors influencing the solubility of 1-Boc-piperidine-4-carboxylic acid.
Conclusion
While quantitative solubility data for 1-Boc-piperidine-4-carboxylic acid remains elusive in readily available literature, its qualitative solubility profile indicates good solubility in organic solvents like dichloromethane and poor solubility in water. For drug development professionals requiring precise solubility data, experimental determination is necessary. The provided generalized shake-flask protocol offers a robust starting point for such investigations. Understanding the interplay of factors such as solvent polarity, temperature, and pH is crucial for effectively utilizing this versatile building block in synthesis and for subsequent formulation considerations.
References
An In-depth Technical Guide to Boc-Isonipecotic Acid (CAS Number: 84358-13-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-isonipecotic acid, with the CAS number 84358-13-4, is a valuable synthetic building block widely employed in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperidine ring with a carboxylic acid at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a versatile scaffold for the synthesis of a diverse range of complex molecules.[1][2] The Boc group provides a crucial element of control in multi-step syntheses, allowing for selective reactions at the carboxylic acid moiety before its removal under mild acidic conditions to reveal the secondary amine for further functionalization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of Boc-isonipecotic acid, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
Boc-isonipecotic acid is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 84358-13-4 | [1][3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4] |
| Molecular Weight | 229.27 g/mol | [3][4][5] |
| Synonyms | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, N-Boc-piperidine-4-carboxylic acid, Boc-Inp-OH | [1][3][5] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (GC), ≥99% (Assay/HPLC) | [1][6][7][8] |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Melting Point | 144-153 °C | [1][3][6] |
| Boiling Point | 353.2 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 167.4 ± 25.9 °C | [3] |
| LogP | 1.04 | [3] |
| Storage Conditions | Store at 0-8°C in a cool, dry place. | [1][6] |
Synthesis and Experimental Protocols
Boc-isonipecotic acid is typically synthesized from isonipecotic acid (piperidine-4-carboxylic acid) by protecting the nitrogen atom with a Boc group.
General Synthesis of Boc-Isonipecotic Acid
A common method involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Detailed Experimental Protocol: Synthesis from Isonipecotic Acid
Materials:
-
Isonipecotic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isonipecotic acid in a mixture of 1,4-dioxane and water.
-
Add sodium hydroxide to the solution and stir until the isonipecotic acid is fully dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-isonipecotic acid as a white solid.
Key Reactions and Experimental Protocols
The utility of Boc-isonipecotic acid lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily modified while the nitrogen is protected, and subsequently, the Boc group can be removed to allow for further functionalization of the piperidine nitrogen.
N-Boc Deprotection
The Boc group is labile under acidic conditions, which allows for its selective removal.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine as a TFA salt.
Peptide Coupling Reactions
The carboxylic acid of Boc-isonipecotic acid can be activated and coupled with an amine to form an amide bond, a fundamental reaction in peptide synthesis and the construction of many small molecule drugs.
Materials:
-
Boc-isonipecotic acid
-
Amine hydrochloride salt
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-isonipecotic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.0 equivalent) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine hydrochloride salt (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the salt.
-
Add the neutralized amine solution to the pre-activated Boc-isonipecotic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
Boc-isonipecotic acid is a key intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system and those involved in inflammatory and infectious diseases.
Synthesis of CCR5 Receptor Antagonists
Derivatives of Boc-isonipecotic acid have been utilized in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor used by HIV-1 to enter host cells, making its antagonists potential anti-HIV therapeutics.[6][8][9][10][11][12][13][14]
The signaling pathway of CCR5 involves its activation by chemokines, leading to downstream signaling cascades that mediate inflammatory responses. Antagonists block this interaction, thereby preventing viral entry and modulating inflammation.
Precursor for Neurokinin Receptor Antagonists
The piperidine scaffold is a common feature in antagonists of neurokinin (NK) receptors, such as the NK1 receptor, which is the receptor for Substance P. These antagonists have potential applications in the treatment of pain, inflammation, and depression.[1][2][3][4][5][15][16][17]
Synthesis of GABA Uptake Inhibitors
Derivatives of isonipecotic acid are structurally related to GABA and have been explored as inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission and have potential as anticonvulsant agents.[7][18][19][20][21][22][23][24][25]
Safety Information
Boc-isonipecotic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Boc-isonipecotic acid (CAS 84358-13-4) is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the reliable and selective protection and deprotection of the piperidine nitrogen, provides chemists with a powerful tool for the construction of complex molecular architectures. Its application in the synthesis of potent and selective modulators of important biological targets, such as CCR5, neurokinin receptors, and GABA transporters, highlights its significance in the ongoing quest for novel and improved therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and applications, intended to be a valuable resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between neurokinin receptor signaling and neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules [mdpi.com]
- 25. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-High-Purity-Boc-Inp-OH-for-Research-and-Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Application of High-Purity N-Boc-cis-4-hydroxy-L-proline.
N-Boc-cis-4-hydroxy-L-proline (Boc-Inp-OH) is a crucial synthetic building block, widely utilized as a proline analogue in peptide synthesis and for constructing complex molecular architectures in drug discovery. Its purity is paramount, as contaminants can lead to deleterious side reactions, difficult purification steps, and the generation of impure final products. This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and key experimental protocols involving high-purity this compound.
Commercial Suppliers and Purity Specifications
The procurement of high-purity this compound is the foundational step for its successful application. Several reputable chemical suppliers offer this reagent, often with varying purity grades and accompanying analytical documentation. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Methods Cited |
| Sigma-Aldrich (Merck) | N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | 97% | Assay |
| MedchemExpress | N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | ≥98.0% | NMR |
| MedKoo Biosciences | N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | >98% | Certificate of Analysis |
| BOC Sciences | N/A | N/A | Offers GMP grade amino acids with various testing options | Molecular weight, sequence analysis, purity, enantiomeric purity, water content, etc.[] |
Note: Data is compiled from publicly available information on supplier websites. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate data.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is a critical aspect of its use. Suppliers of high-grade reagents employ a battery of analytical techniques to characterize their products.[] For end-users, understanding these methods is essential for interpreting CoAs and for in-house quality verification.
Key Quality Control Parameters:
-
Identity: Confirms that the material is indeed this compound. This is typically verified using techniques like NMR and Mass Spectrometry to confirm the molecular structure and weight.[2]
-
Purity: Quantifies the percentage of the desired compound in the material. HPLC is the most common method for assessing purity, by measuring the area of the main peak relative to the total area of all peaks.[2]
-
Enantiomeric Purity: For chiral molecules like this compound, it is crucial to determine the enantiomeric excess (e.e.). MedchemExpress, for instance, reports an enantiomeric excess of 100% for their product.[3]
-
Residual Solvents and Water Content: The Karl Fischer (KF) titration method is used to quantify the amount of water, which can be critical for subsequent reactions.[3] Residual solvents are often analyzed by Gas Chromatography (GC).
The following diagram illustrates a typical quality control workflow for amino acid derivatives like this compound.
Experimental Protocols
This compound is a staple in Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[4][5] This approach involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection.[5]
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general steps for incorporating an amino acid like this compound onto a growing peptide chain on a solid support.
1. Resin Preparation:
- Select an appropriate resin (e.g., Merrifield resin for peptide acids).
- Swell the resin in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.[6]
2. Nα-Boc Deprotection:
- Treat the Boc-protected peptide-resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50%).
- This step removes the Boc group, exposing a free amine as a TFA salt.[4]
- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
3. Neutralization:
- Neutralize the TFA salt to the free amine by treating the resin with a solution of a hindered base, such as Diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA in DCM).[4]
- Wash the resin with DCM and then with Dimethylformamide (DMF) to prepare for coupling.
4. Amino Acid Coupling:
- Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).
- Coupling: Add the activated amino acid solution to the resin.
- Allow the reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
5. Washing:
- After coupling, thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and byproducts.
6. Cycle Repetition:
- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
The following diagram visualizes the key steps in one cycle of Boc-SPPS.
Final Cleavage:
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically accomplished using a strong acid like anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA).[4] This step requires specialized equipment and stringent safety precautions.
By carefully selecting high-purity starting materials and adhering to well-established protocols, researchers can confidently incorporate this compound into their synthetic targets, paving the way for advancements in peptide chemistry and drug development.
References
Stability and Storage of Boc-L-Indole-2-carboxylic acid (Boc-Inp-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-L-indole-2-carboxylic acid (Boc-Inp-OH). Due to the limited availability of specific quantitative stability data in the public domain, this document synthesizes information from chemical suppliers, general principles of organic chemistry for Boc-protected amino acids, and established methodologies for stability testing of chemical reagents.
Physicochemical Properties
| Property | Value |
| Synonyms | N-Boc-L-indole-2-carboxylic acid |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Appearance | White to off-white solid |
| General Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The primary factors to control are temperature, moisture, and light.
Storage Conditions
There are slight variations in the recommended storage temperatures from different suppliers. For optimal long-term stability, it is crucial to store the compound in a tightly sealed container, protected from light and moisture.
| Storage Condition | Temperature Range | Recommended For | Additional Notes |
| Long-Term Storage | -20°C | Archival purposes, extended periods | Inert gas atmosphere (e.g., Argon, Nitrogen) is recommended. |
| Short- to Medium-Term Storage | 2-8°C | Routine laboratory use | Ensure the container is well-sealed to prevent moisture absorption. |
| Room Temperature | 15-25°C | Short periods (e.g., during weighing or preparation for a reaction) | Minimize exposure time. |
Handling Recommendations
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Minimize exposure to atmospheric moisture and light. When not in use, the container should be tightly sealed.
-
To prevent condensation, allow the container to warm to room temperature before opening, especially when retrieving from cold storage.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the chemical nature of the indole-2-carboxylic acid core.
The Boc group is known to be stable under neutral and basic conditions, which makes it a versatile protecting group in peptide synthesis.[] However, it is readily cleaved under acidic conditions.[][2] This acid-lability is the most common degradation pathway for Boc-protected compounds.
The indole ring itself can be susceptible to oxidation. The carboxylic acid functional group can undergo decarboxylation, particularly at elevated temperatures.[3]
A potential degradation pathway for this compound could involve the initial loss of the Boc group under acidic conditions, followed by potential oxidation of the indole ring or decarboxylation.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for research and development, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation (stress testing) is a critical component of this process to identify potential degradation products and demonstrate the method's specificity.
Proposed Forced Degradation Protocol
The following protocol is an illustrative example based on general guidelines for stability testing of chemical reagents.[4][]
| Stress Condition | Procedure |
| Acid Hydrolysis | Prepare a solution of this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Prepare a solution of this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidation | Prepare a solution of this compound and add 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample of this compound to a temperature of 80°C for 48 hours. |
| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
After exposure to these stress conditions, the samples should be analyzed by a validated HPLC method to assess the purity and identify any degradation products.
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting a stability study of this compound.
References
Spectroscopic Characterization of Boc-Inp-OH: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-isonipecotic acid (Boc-Inp-OH), a valuable building block in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed analytical information for the synthesis and characterization of molecules incorporating the this compound moiety.
Spectroscopic Data Summary
The spectroscopic data for this compound (also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid) is summarized below. The data is compiled from publicly available spectral databases and supplier information.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.2 | br s | 1H | -COOH |
| ~3.8-4.0 | m | 2H | -CH₂- (axial, piperidine ring, positions 2 & 6) |
| ~2.8-3.0 | m | 2H | -CH₂- (equatorial, piperidine ring, positions 2 & 6) |
| ~2.4-2.5 | m | 1H | -CH- (piperidine ring, position 4) |
| ~1.8-2.0 | m | 2H | -CH₂- (axial, piperidine ring, positions 3 & 5) |
| ~1.5-1.7 | m | 2H | -CH₂- (equatorial, piperidine ring, positions 3 & 5) |
| 1.40 | s | 9H | -C(CH₃)₃ (Boc group) |
Solvent: DMSO-d₆. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | -COOH (Carboxylic acid carbonyl) |
| ~154.0 | -COO- (Boc carbonyl) |
| ~78.5 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~42.0 | -CH₂- (Piperidine ring, positions 2 & 6) |
| ~40.0 | -CH- (Piperidine ring, position 4) |
| ~28.0 | -CH₂- (Piperidine ring, positions 3 & 5) |
| ~27.5 | -C(CH₃)₃ (Boc methyl groups) |
Solvent: DMSO-d₆. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~2970, 2860 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1680 | Strong | C=O stretch (Boc carbamate) |
| ~1420 | Medium | O-H bend (Carboxylic acid) |
| ~1240 | Strong | C-O stretch (Carboxylic acid) |
| ~1160 | Strong | C-O stretch (Boc carbamate) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 230.1392 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄⁺: 230.1387) |
| 252.1211 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄⁺: 252.1206) |
| 174.1025 | [M-C₄H₈+H]⁺ (Loss of isobutylene from Boc group) |
| 130.0817 | [M-Boc+H]⁺ (Loss of Boc group) |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is used.
-
A wider spectral width (e.g., 0 to 200 ppm) is required.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
A background spectrum of the empty ATR crystal is collected first.
-
The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.
-
An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., 0.1% formic acid) may be added to the solvent to promote protonation in positive ion mode.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The analysis is performed on a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Typical ESI source parameters are optimized for the compound, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Mass spectra are acquired in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
The Pivotal Role of Boc-Inp-OH as a Cyclic Amino Acid Analogue in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Cyclic amino acid analogues have emerged as powerful tools in this endeavor, offering a strategy to impose conformational constraints on peptides and peptidomimetics. Among these, Boc-Inp-OH (N-Boc-isonipecotic acid), a piperidine-based cyclic amino acid analogue, has garnered significant attention. Its incorporation into peptide backbones can induce specific secondary structures, leading to improved biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of this compound in peptide and peptidomimetic design, detailing its impact on conformation and bioactivity, and providing experimental protocols for its application.
Physicochemical Properties of this compound
This compound is a derivative of isonipecotic acid where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in standard solid-phase peptide synthesis (SPPS).
| Property | Value |
| IUPAC Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |
| Synonyms | N-Boc-isonipecotic acid, 1-Boc-piperidine-4-carboxylic acid |
| CAS Number | 84358-13-4 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
The Role of this compound in Conformational Constraint
The incorporation of the rigid piperidine ring of this compound into a flexible peptide chain significantly reduces its conformational freedom. This restriction can pre-organize the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target receptor. This can lead to a substantial increase in binding affinity and biological activity.
While specific NMR or X-ray crystallography data for peptides containing this compound is not extensively available in the public domain, studies on similar cyclic amino acid analogues and piperidine-containing structures provide valuable insights. The piperidine ring typically adopts a chair conformation, and its incorporation can induce turns or stabilize helical structures in the peptide backbone.
Applications in Drug Discovery
The unique structural features of this compound have made it a valuable building block in the design of potent and selective therapeutic agents. Two notable examples are its use in the development of ghrelin receptor agonists and HIV protease inhibitors.
Ghrelin Receptor Agonists
The ghrelin receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.[1] The endogenous ligand, ghrelin, is a 28-amino acid peptide.[1] Structure-activity relationship studies have shown that the N-terminal region of ghrelin is critical for its activity.[2]
This compound has been incorporated into ghrelin analogues to enhance their stability and receptor affinity. For instance, the highly potent ghrelin analogue, [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide, which incorporates an isonipecotic acid residue at the N-terminus, exhibits sub-nanomolar binding affinity to the ghrelin receptor.
| Compound | Target | IC₅₀ (nM) |
| [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide | Ghrelin Receptor (GHSR) | 0.11[3] |
The incorporation of the cyclic isonipecotic acid moiety likely contributes to a more favorable binding conformation, leading to this high affinity.
Upon activation by an agonist, the ghrelin receptor initiates a cascade of intracellular signaling events. This primarily involves the Gαq and Gαi/o G-protein pathways, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium, as well as the modulation of adenylyl cyclase activity.[4][5][6]
HIV Protease Inhibitors
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins.[7][8] Inhibition of this enzyme is a key strategy in antiretroviral therapy. The design of potent and specific HIV protease inhibitors often involves the use of peptidomimetics that mimic the natural substrate of the enzyme.
The incorporation of cyclic scaffolds, such as the piperidine ring from this compound, into the P2 ligand position of HIV protease inhibitors has been shown to enhance their potency.[3][9] The piperidine moiety can form favorable hydrogen bonding and van der Waals interactions within the active site of the protease.
A study on novel HIV-1 protease inhibitors incorporating a (R)-piperidine-3-carboxamide as the P2-ligand demonstrated potent enzymatic inhibitory activity.
| Compound | Target | IC₅₀ (nM) |
| Inhibitor 22a ((R)-piperidine-3-carboxamide at P2) | HIV-1 Protease | 3.61[9] |
This highlights the potential of piperidine-based scaffolds in the design of next-generation HIV protease inhibitors.
HIV protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the cleavage of viral polyproteins.[7] They are designed to mimic the transition state of the substrate during catalysis.
Experimental Protocols
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
General Workflow for Boc-SPPS
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Detailed Protocol for this compound Coupling
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Wash the resin with DMF (3 x 1 minute).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the cyclic nature of this compound, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 minute) and then DCM (3 x 1 minute) to remove any unreacted reagents and byproducts.
-
-
Proceed to the next cycle of deprotection and coupling for the subsequent amino acid.
Conclusion
This compound serves as a valuable and versatile building block in the design of conformationally constrained peptides and peptidomimetics. Its rigid piperidine scaffold can pre-organize peptide backbones into bioactive conformations, leading to enhanced binding affinities and biological activities. The successful application of this compound in the development of high-affinity ghrelin receptor agonists and potent HIV protease inhibitors underscores its significance in modern drug discovery. The straightforward incorporation of this compound using standard Boc-SPPS protocols makes it an accessible tool for researchers aiming to improve the therapeutic potential of peptide-based drug candidates. Further exploration of this and similar cyclic amino acid analogues will undoubtedly continue to fuel innovation in the field of medicinal chemistry.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationship of ghrelin: pharmacological study of ghrelin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. people.uniurb.it [people.uniurb.it]
Introduction to Boc protecting group chemistry
An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the use of protecting groups is a fundamental and indispensable strategy.[1] These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of multifunctional molecules.[1] Among the arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized for the protection of amines.[2][3] Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage under specific, mild acidic conditions.[2][4] This technical guide provides a comprehensive overview of Boc protecting group chemistry, including its core principles, detailed experimental protocols, and critical applications in modern drug development.
The Boc Group: Structure and Properties
The Boc group is a carbamate protecting group, formally an ester of carbamic acid.[5] Its structure, featuring a bulky tert-butyl group attached to a carbonyl oxygen, confers several key properties:
-
Steric Hindrance: The significant steric bulk of the tert-butyl group effectively shields the protected amine from nucleophilic attack and other reactions.
-
Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing the nucleophilicity and basicity of the amine.
-
Acid Lability: The Boc group is readily cleaved under acidic conditions due to the formation of a stable tert-butyl cation.[5]
-
Base and Nucleophile Stability: It is resistant to a wide array of basic and nucleophilic reagents, making it compatible with many synthetic transformations.[4][6]
Mechanism of Boc Protection
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into the stable and volatile byproducts, carbon dioxide and tert-butanol.[7] While the reaction can proceed without a base, a mild base such as triethylamine (TEA) or sodium hydroxide is often added to neutralize the protonated amine and drive the reaction to completion.[4][8]
Experimental Protocols for Boc Protection
General Protocol for Boc Protection of an Aliphatic Amine
This protocol describes a standard procedure for the N-Boc protection of a primary or secondary aliphatic amine using Boc anhydride and triethylamine.
Materials:
-
Aliphatic amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in DCM or THF (approximately 0.5 M).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.
-
Purify the product by flash column chromatography if necessary.
| Substrate Example | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| 2-bromo-6-(pyrrolidin-2-yl)pyridine | (Boc)₂O (5.0 eq) | DCM | - | - | - | [1] |
| 3-Aminopropylene | (Boc)₂O (1.0 eq) | THF | NaOH (aq) | - | - | [1] |
| General Amines | (Boc)₂O (2.5 eq) | THF | DMAP (0.1 eq) | 12 | - | [1] |
| Aromatic Amines | (Boc)₂O | Methanol | - | <0.02 - 2 | >95 | [9] |
| Various Amines | (Boc)₂O | Water-Acetone | - | 0.13 - 0.2 | 90-98 | [6] |
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[10] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[10] The resulting amine is typically obtained as its corresponding salt with the acid used for deprotection.
Experimental Protocols for Boc Deprotection
General Protocol for TFA-Mediated Boc Deprotection
This protocol describes a standard procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv, or as a 25-50% solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin
-
Diethyl ether (for precipitation, if applicable)
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (approximately 0.1-0.5 M) in a round-bottom flask.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.[12]
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours).[12] Monitor the reaction by TLC.
-
Upon completion, remove the volatiles in vacuo.[12]
-
To obtain the free amine, neutralize the resulting TFA salt by washing with a saturated aqueous NaHCO₃ solution or by using a basic ion-exchange resin.[13]
-
Alternatively, the product can be precipitated by the addition of cold diethyl ether and collected by filtration.[10]
| Substrate Example | Reagent | Solvent | Time (h) | Temperature | Yield | Reference |
| General N-Boc Amine | TFA (1:1 with DCM) | DCM | 2 | RT | - | [12] |
| General N-Boc Amine | 25% TFA in DCM | DCM | 2 | RT | - | [12] |
| N-Boc Amine | TFA (5 eq) | DCM | 18 | RT | - | [12] |
| N-Boc Amine | TFA (excess) | DCM | 1 | 0 °C to RT | - | [12] |
| Boc-protected peptide-resin | TFA/H₂O/TIS (95:2.5:2.5) | - | 2-4 | RT | - | [10] |
Applications in Solid-Phase Peptide Synthesis (SPPS)
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry.[3][14] In the Boc/Bzl protection strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while the side chains are protected with more acid-stable benzyl-based groups.[15]
The SPPS cycle involves the following key steps:
-
Deprotection: The Boc group of the resin-bound amino acid is removed with TFA.[15]
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA).[15]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[14]
Role in Drug Development
The Boc protecting group is a crucial tool in the synthesis of pharmaceuticals and complex organic molecules.[3] Its predictable reactivity and stability allow for the selective manipulation of functional groups in multi-step syntheses, ultimately improving reaction yields and purity.[3] Many modern drugs and drug candidates containing amine functionalities rely on Boc chemistry for their efficient and controlled synthesis.
Spectroscopic Characterization of Boc-Protected Amines
The successful introduction of a Boc group can be readily confirmed by various spectroscopic techniques.[2]
-
¹H NMR Spectroscopy: A characteristic singlet peak appears in the upfield region (around 1.4-1.5 ppm), integrating to nine protons, which corresponds to the magnetically equivalent methyl protons of the tert-butyl group.[2]
-
¹³C NMR Spectroscopy: Two characteristic signals appear: one around 28 ppm for the three methyl carbons and another around 80 ppm for the quaternary carbon of the tert-butyl group. The carbonyl carbon of the carbamate typically appears around 153-155 ppm.[2]
-
Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by a strong carbonyl (C=O) stretching absorption band in the region of 1680-1720 cm⁻¹.[6]
| Compound | Boc (¹H NMR, s, 9H) | Boc (¹³C NMR, C(CH₃)₃) | Boc (¹³C NMR, C(CH₃)₃) | Boc (¹³C NMR, C=O) | IR (C=O stretch, cm⁻¹) | Reference |
| N-Boc-aniline | ~1.5 ppm | ~28.4 ppm | ~80.1 ppm | ~152.8 ppm | ~1700-1720 | [2] |
| N-Boc-piperidine | ~1.45 ppm | ~28.5 ppm | ~79.2 ppm | ~154.8 ppm | ~1690-1710 | [2] |
| N-Boc-pyrrolidine | ~1.47 ppm | ~28.6 ppm | ~78.9 ppm | ~154.5 ppm | ~1690-1710 | [2] |
Conclusion
Boc protecting group chemistry is a foundational and powerful tool in modern organic synthesis. Its robustness, ease of use, and well-understood reaction mechanisms have made it indispensable in academic research and the pharmaceutical industry.[3] A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist engaged in the synthesis of complex nitrogen-containing molecules, from peptides to novel drug candidates.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. scribd.com [scribd.com]
- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 15. peptide.com [peptide.com]
Synthesis of Boc-Protected Isonipecotic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-piperidine-4-carboxylic acid, commonly known as Boc-protected isonipecotic acid, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2] Its structure, featuring a piperidine ring with a carboxylic acid function and a tert-butyloxycarbonyl (Boc) protected amine, offers significant synthetic versatility.[1] The Boc protecting group is essential as it allows for selective reactions at the carboxylic acid group without interference from the otherwise reactive secondary amine.[1] This guide provides an in-depth overview of the primary synthetic routes to Boc-protected isonipecotic acid, complete with detailed experimental protocols and quantitative data to support researchers in its preparation.
Synthetic Pathways
The most prevalent and straightforward method for the synthesis of Boc-protected isonipecotic acid involves the direct N-protection of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[3][4] This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Another documented approach involves the hydrolysis of the corresponding methyl or ethyl ester of Boc-protected isonipecotic acid.[5][6] This method is often employed when the ester is a more readily available starting material or when this route offers advantages in purification.
This guide will focus on the direct Boc-protection of isonipecotic acid due to its common use and high efficiency.
Synthesis Workflow
The general workflow for the primary synthetic route is depicted below.
Caption: General workflow for the synthesis of Boc-protected isonipecotic acid.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of Boc-protected isonipecotic acid.
| Starting Material | Reagents | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Isonipecotic acid | (Boc)₂O, NaOH | Dioxane / 1M NaOH | 18 hours | 85% | Not Specified | [4] |
| Isonipecotic acid | (Boc)₂O, NaOH | t-Butanol / 1N NaOH | Overnight | 100% | 144-146 | [5] |
| Isonipecotic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ | Buffer solution | 22 hours | Not Specified | Not Specified | [3] |
| Methyl 1-Boc-4-piperidinecarboxylate | LiOH | THF / MeOH / H₂O | Overnight | 100% | Not Specified | [5][6] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of Boc-protected isonipecotic acid.
Protocol 1: Synthesis using Sodium Hydroxide in Dioxane/Water[4]
Materials:
-
Isonipecotic acid (12.9 g, 100 mmol)
-
Di-tert-butyl dicarbonate (22 g, 100 mmol)
-
1M Sodium hydroxide solution (300 mmol)
-
Dioxane (100 mL)
-
1M Hydrochloric acid
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve isonipecotic acid in a rapidly stirred mixture of dioxane and 1M sodium hydroxide.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture for 18 hours at room temperature.
-
After 18 hours, evaporate the volatile components.
-
Acidify the remaining aqueous residue with 1M hydrochloric acid.
-
Extract the product with methylene chloride.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the final product as a white solid.
Protocol 2: Synthesis using Sodium Hydroxide in tert-Butanol/Water[5]
Materials:
-
4-Piperidinecarboxylic acid (700 g, 5.42 mol)
-
Di-tert-butyl dicarbonate (1295.8 g, 5.94 mol)
-
1N Sodium hydroxide solution (6.5 L)
-
tert-Butanol (6.5 L)
-
10% Hydrochloric acid solution
-
Water
Procedure:
-
Prepare a solution of 4-piperidinecarboxylic acid in aqueous 1N NaOH and t-butanol at 0°C.
-
Slowly add di-tert-butyl dicarbonate over a period of 30 minutes.
-
Allow the reaction mixture to stir overnight at ambient temperature.
-
Concentrate the resulting solution to half of its original volume (at 48°C / 20 torr).
-
Quench the reaction by adding 10% HCl (2.6 L).
-
Filter the white solid that precipitates.
-
Wash the solid with water (1 L).
-
Air-dry the solid to obtain the final product.
Protocol 3: Synthesis using a Carbonate Buffer[3]
Materials:
-
4-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate
-
Sodium carbonate and sodium bicarbonate buffer solution (200 mL)
-
Ethyl ether (200 mL)
-
3 mol/L Hydrochloric acid solution
-
Ethyl acetate (400 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, add 4-piperidinecarboxylic acid and the carbonate/bicarbonate buffer solution under an ice bath.
-
Dropwise, add di-tert-butyl dicarbonate through a dropping funnel.
-
Stir the reaction at 30°C in a water bath for 22 hours.
-
Extract the reaction mixture with ethyl ether (100 mL x 2) to remove any unreacted di-tert-butyl dicarbonate.
-
Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.
-
Extract the product with ethyl acetate (100 mL x 4).
-
Dry the combined organic layers with anhydrous sodium sulfate.
-
Filter and remove the solvent using a rotary evaporator to obtain the final product.
Conclusion
The synthesis of Boc-protected isonipecotic acid is a well-established and highly efficient process, critical for the advancement of pharmaceutical research and development. The direct Boc-protection of isonipecotic acid using di-tert-butyl dicarbonate under basic conditions remains the most practical and widely used method. The protocols detailed in this guide offer robust and reproducible procedures for obtaining this valuable synthetic intermediate in high yield and purity. Researchers can select the most suitable protocol based on available reagents, equipment, and desired scale.
References
Methodological & Application
Application Notes and Protocols for Boc-Inp-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Inp-OH, also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid, is a non-proteinogenic amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and structural diversity into peptides. Its cyclic aliphatic structure can impart unique pharmacological properties to synthetic peptides, making it a valuable building block in drug discovery and development. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using the Boc/Bzl protection strategy.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 84358-13-4[1] |
| Purity | ≥99.0% (HPLC)[1] |
Core Principles of Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS. It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. This protecting group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA). In contrast, the more permanent protecting groups for amino acid side chains are benzyl-based and require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. This difference in acid lability allows for the selective deprotection and elongation of the peptide chain.
Data Presentation: Purity and Yield of Peptides Containing Isonipecotic Acid
The incorporation of this compound into a peptide sequence can be achieved with high efficiency, leading to good crude purity and isolated yields. The following table summarizes representative data for a macrocyclic peptide containing isonipecotic acid (Ipa).
| Peptide Sequence | Crude Product Purity (by HPLC) | Isolated Yield | Reference |
| Macrocyclic Peptide 1 (MP1) containing Ipa | Nearly quantitative | 72% | [2] |
Note: Purity and yield can vary depending on the specific peptide sequence, coupling conditions, and purification methods.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin and gently agitate for 20-30 minutes.
-
Drain the DCM.
-
Wash the resin with dimethylformamide (DMF) (3 x 1-minute washes).
Protocol 2: Standard SPPS Cycle for Peptide Elongation
Each cycle of amino acid addition, including the coupling of this compound, consists of deprotection, neutralization, and coupling steps.
a) Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 1-minute washes).
-
Wash the resin with isopropanol (IPA) (1 x 1-minute wash).
-
Wash the resin with DCM (3 x 1-minute washes).
b) Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3 x 1-minute washes).
c) Coupling of this compound (HBTU/HOBt Activation):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in DMF. HOBt (2-4 equivalents) can be included to minimize side reactions.
-
Add DIEA (4-8 equivalents) to the activation solution and mix for 1-2 minutes.
-
Immediately add the activated this compound solution to the deprotected and neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test (a negative result indicates a complete reaction).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 1-minute washes).
-
Wash the resin with DCM (3 x 1-minute washes).
Protocol 3: Cleavage and Deprotection
Standard HF Cleavage:
Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole) to the resin.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Mandatory Visualizations
Boc-SPPS Experimental Workflow
Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.
Logical Relationships in Boc-SPPS
Caption: Logical flow of chemical steps in a Boc-SPPS cycle for incorporating this compound.
References
Application Notes and Protocols for Coupling Reagents in the Synthesis of Peptides Containing Boc-Isonipecotic Acid (Boc-Inp-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonipecotic acid (piperidine-4-carboxylic acid), a cyclic β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide scaffolds can impart conformational rigidity, enhance metabolic stability, and modulate biological activity. The N-terminally protected Boc-isonipecotic acid (Boc-Inp-OH) is a commonly used derivative in solid-phase peptide synthesis (SPPS). However, as a sterically hindered secondary amino acid, the efficient coupling of this compound presents a challenge. The selection of an appropriate coupling reagent is crucial to ensure high coupling efficiency, minimize side reactions, and preserve chiral integrity.
These application notes provide a comprehensive overview of common coupling reagents for the incorporation of this compound into peptide chains, offering detailed protocols and a comparative analysis of their performance.
Comparative Analysis of Coupling Reagents for this compound
| Coupling Reagent | Reagent Class | Typical Coupling Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | 0.5 - 2 | >95 | High reactivity, fast kinetics, low racemization.[1] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | Uronium/Aminium Salt | 1 - 4 | 90 - 98 | Good reactivity, widely used.[3] | Slower than HATU, potential for guanidinylation.[2] |
| PyBOP | Phosphonium Salt | 1 - 4 | 90 - 98 | High efficiency, no guanidinylation side reaction.[4] | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | Carbodiimide | 2 - 12 | 85 - 95 | Cost-effective, readily available.[3] | Slower reaction rates, potential for N-acylurea formation and racemization.[3] |
Experimental Protocols
The following are generalized experimental protocols for the solid-phase coupling of this compound to a resin-bound peptide. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence, resin, and synthesizer.
General Workflow for Boc-SPPS
The overall process of incorporating a Boc-protected amino acid in solid-phase peptide synthesis follows a cyclical workflow.
References
Standard Procedure for Boc Deprotection of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions. This document outlines the standard procedures for the deprotection of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), a key building block in the synthesis of various pharmaceutical compounds and bioactive molecules. The protocols provided detail common acidic deprotection methods using Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in dioxane, as well as an alternative milder method.
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate. The reaction proceeds through the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.[1][2]
Signaling Pathway and Reaction Mechanism
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine is illustrated below. The process involves protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the deprotected amine salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of this compound and related amino acids under various standard procedures.
| Deprotection Reagent | Substrate | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| Trifluoroacetic acid (TFA) (8 equiv.) | Boc-L-indoline-2-carboxylic acid | Dichloromethane (DCM) | Room Temp. | 5 h | Quantitative | [3] |
| 4M HCl in 1,4-Dioxane | Various Boc-amino acids | 1,4-Dioxane | Room Temp. | 30 min | High | [4][5] |
| 25-50% TFA in DCM | General Boc-protected amines | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | High | [1][6] |
| Oxalyl Chloride (3 equiv.) | Various Boc-amines | Methanol (MeOH) | Room Temp. | 1 - 4 h | Up to 90% | [7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and effective method for Boc deprotection.
Materials:
-
Boc-L-indoline-2-carboxylic acid (this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-L-indoline-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add Trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM and TFA (v/v), or for more sensitive substrates, a 25% solution of TFA in DCM can be used. For this compound, 8 equivalents of TFA have been shown to be effective.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this compound, the reaction should be complete within 5 hours.[3]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (2-3 times).
-
The resulting product is the TFA salt of L-indoline-2-carboxylic acid. If the free amine is required, a subsequent basic workup is necessary. For precipitation of the salt, the residue can be triturated with cold diethyl ether, and the resulting solid collected by filtration and dried under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also widely used and is particularly effective for complete deprotection.
Materials:
-
Boc-L-indoline-2-carboxylic acid (this compound)
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Boc-L-indoline-2-carboxylic acid (1 equivalent) in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.[4][8] Monitor the reaction for completeness by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The product is typically obtained as the hydrochloride salt.[8] To precipitate the salt, add diethyl ether to the residue, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the Boc deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4M HCl in dioxane is also corrosive and should be handled with care in a fume hood.
-
Dichloromethane (DCM) is a suspected carcinogen and should be handled in a fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate safety measures.
-
Always perform these procedures in a well-ventilated area.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes: Incorporation of Boc-Inp-OH into Peptide Sequences
Introduction
In the field of peptide-based drug discovery, the incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides, such as metabolic stability, bioavailability, and receptor selectivity.[1][2] (2S,3aR,7aS)-octahydroindole-2-carboxylic acid (Oic), a conformationally constrained proline analogue, has been noted for its ability to increase lipophilicity and introduce rigidity into a peptide backbone.[1][3] Similarly, isonipecotic acid (Inp), a cyclic gamma-amino acid, serves as a valuable building block for modifying peptide structure and function. This document provides detailed application notes and protocols for the incorporation of N-tert-butoxycarbonyl-isonipecotic acid (Boc-Inp-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
This compound is a derivative of piperidine-4-carboxylic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[4][5] Its incorporation can introduce unique conformational constraints, altering the peptide's secondary structure and its interaction with biological targets. These modifications can lead to peptides with enhanced proteolytic stability and improved pharmacokinetic profiles.[6]
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing essential information for its use in peptide synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | [5][7] |
| Synonyms | Boc-isonipecotic acid, 1-Boc-4-piperidinecarboxylic acid | [5][7] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5][7] |
| Molecular Weight | 229.27 g/mol | [5] |
| CAS Number | 84358-13-4 | [7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 148-153 °C | [7] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. | [6] |
| Protection Group | tert-butoxycarbonyl (Boc) | [5] |
Experimental Protocols
The incorporation of this compound into a peptide sequence is achieved using standard Boc-SPPS chemistry. The following protocols are optimized for efficient coupling and synthesis.
General Workflow for Boc-SPPS
The diagram below illustrates the cyclical nature of Boc-based solid-phase peptide synthesis. Each cycle adds one amino acid residue to the growing peptide chain anchored to a solid support resin.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
1. Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[8]
-
Procedure:
-
Place the resin (1.0 eq.) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]
-
2. Boc Group Deprotection
-
Reagent: 50% Trifluoroacetic acid (TFA) in DCM. Scavengers like 0.5% dithioethane (DTE) should be added if the sequence contains sensitive residues like Trp, Met, or Cys.[8][10]
-
Protocol:
-
Drain the swelling solvent from the resin.
-
Add the 50% TFA/DCM solution and agitate for 2-5 minutes (pre-wash).[8]
-
Drain the solution.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[8][11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[11]
-
3. Neutralization
-
Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM.
-
Protocol:
-
Add the neutralization solution to the deprotected peptide-resin.
-
Agitate for 2-5 minutes.
-
Drain and repeat the neutralization step to ensure complete conversion to the free amine.[12]
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess base.
-
4. Coupling of this compound
-
Reagents:
-
Protocol (using HATU):
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.[11]
-
Add DIEA (6-8 eq.) to the solution and allow it to pre-activate for 1-5 minutes at room temperature.[9][11]
-
Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature. Due to the nature of cyclic amino acids, extended coupling times or a second coupling may be necessary to ensure high efficiency.[6][9]
-
Monitor the reaction for completion using a qualitative method like the Kaiser or Bromophenol Blue test.[11][13] A negative test indicates the absence of free primary amines and a complete reaction.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[11]
-
5. Peptide Cleavage and Deprotection
-
Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.[12]
-
Protocol (using HF):
-
Thoroughly dry the final peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, cresol, or thioanisole) to protect sensitive amino acid side chains from side reactions.[12]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[12]
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide by washing the resin with cold diethyl ether.
-
Collect the precipitated peptide by filtration and dry it under vacuum.
-
6. Purification and Characterization
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptide are confirmed by analytical techniques such as:
Quantitative Data
The success of incorporating this compound is evaluated by coupling efficiency and overall peptide yield. The following table provides typical expected values for the incorporation of a non-canonical amino acid via Boc-SPPS. Actual results may vary depending on the peptide sequence and specific synthesis conditions.
| Parameter | Method of Determination | Expected Result | Notes |
| Coupling Efficiency | Kaiser Test | >99% | A negative Kaiser test indicates successful coupling. Recoupling may be needed for difficult sequences. |
| Isotopic Purity | Mass Spectrometry | >98% | Applicable if using isotopically labeled this compound. |
| Final Peptide Purity | RP-HPLC | >95% | Purity after chromatographic purification. |
| Overall Peptide Yield | Gravimetric/UV Spec | 15-40% | Highly sequence-dependent and influenced by the number of coupling cycles. |
Applications in Drug Development
The incorporation of this compound and similar constrained residues is a powerful tool in medicinal chemistry. Peptides containing these residues often target G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.
Simplified GPCR Signaling Pathway
The diagram below outlines a generalized signaling pathway initiated by the activation of a GPCR, a common target for peptide-based therapeutics.
Caption: Simplified signaling pathway of a G-Protein Coupled Receptor (GPCR).
By introducing conformational constraints, Inp residues can lock the peptide into a bioactive conformation, increasing its binding affinity and selectivity for a specific receptor subtype. This strategy is critical for designing potent and specific peptide therapeutics for a wide range of diseases.[1][]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: Harnessing Boc-Inp-OH for Conformational Constraint in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their inherent conformational flexibility, which can lead to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations. One effective approach is the incorporation of cyclic non-natural amino acids into the peptide backbone. Boc-Inp-OH (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid), also known as Boc-isonipecotic acid, is a valuable building block for this purpose. Its rigid piperidine ring restricts the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure. This application note provides a detailed overview of the use of this compound to introduce conformational constraints in peptides, including experimental protocols and a case study demonstrating its impact on peptide structure and function.
The Role of this compound in Peptide Design
Incorporating this compound into a peptide sequence introduces a rigid cyclic moiety that significantly reduces the local conformational freedom of the peptide backbone. This can lead to several beneficial outcomes for drug development:
-
Enhanced Receptor Affinity and Specificity: By pre-organizing the peptide into a conformation that is complementary to the binding site of its target receptor, the entropic penalty of binding is reduced, often resulting in higher affinity. The constrained conformation can also improve selectivity by disfavoring binding to off-target receptors.
-
Increased Proteolytic Stability: The non-natural isonipecotic acid residue can hinder the recognition and cleavage of the peptide by proteases, thereby extending its biological half-life.
-
Improved Bioavailability: The introduction of conformational constraints can lead to peptides with improved pharmacokinetic properties, including better absorption and distribution.
The logical workflow for utilizing this compound in peptide design and evaluation is outlined below.
Application Notes and Protocols for Boc-Inp-OH in Peptidomimetic Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butyloxycarbonyl-4-piperidinecarboxylic acid (Boc-Inp-OH) in the design and synthesis of peptidomimetics. The incorporation of the rigid isonipecotic acid (Inp) scaffold offers a powerful strategy to introduce conformational constraints into peptide structures, often leading to enhanced biological activity, selectivity, and metabolic stability.
Introduction to this compound in Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as improved oral bioavailability and resistance to enzymatic degradation. This compound serves as a valuable building block in peptidomimetic synthesis. The piperidine ring of isonipecotic acid restricts the conformational flexibility of the peptide backbone, which can be crucial for locking the molecule into a bioactive conformation for optimal receptor binding or enzyme inhibition.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for the controlled and stepwise incorporation of the Inp moiety into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.
Key Applications of this compound in Drug Design
The isonipecotic acid scaffold has been successfully incorporated into various peptidomimetic structures to develop potent inhibitors of different enzyme classes and antituberculosis agents.
Enzyme Inhibitors
The rigid structure of the Inp moiety can orient pharmacophoric groups in a precise manner for optimal interaction with an enzyme's active site.
-
Calpain Inhibitors: Peptidomimetics incorporating a piperidine carboxamide in the P2 position have been synthesized and evaluated as inhibitors of µ-calpain. Specific keto amides demonstrated high potency and selectivity over the related cysteine protease cathepsin B.[1]
-
MurE Ligase Inhibitors: In the field of antibacterial drug discovery, 4-piperidinecarboxylic acid has been used as a replacement for D-glutamic acid in the design of potential inhibitors for MurE, a key enzyme in bacterial cell wall biosynthesis. This modification aims to confer rigidity and maintain the necessary distance between key pharmacophoric elements.
Antituberculosis Agents
The piperidine-4-carboxylic acid moiety has been utilized as a linker in the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. Several of these compounds have exhibited promising in vitro activity against Mycobacterium tuberculosis.[2][3]
Data Presentation: Biological Activity of Peptidomimetics Incorporating a Piperidine-4-Carboxylic Acid Scaffold
The following tables summarize the quantitative biological activity data for peptidomimetics that include the isonipecotic acid core structure.
Table 1: In Vitro Activity of Piperidine Carboxamide-Derived Calpain Inhibitors [1]
| Compound | Structure | µ-Calpain Ki (nM) | Cathepsin B Ki (nM) | Selectivity (Cathepsin B / µ-Calpain) |
| 11f | Keto amide | 30 | >10000 | >333 |
| 11j | Keto amide | 9 | >1000 | >111 |
Table 2: In Vitro Antitubercular Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamides [2][3]
| Compound | Linker | Minimum Inhibitory Concentration (MIC) (µg/mL) vs. M. tuberculosis H37Rv |
| 7o | piperidine-4-carboxylic acid | 0.78 |
| 7s | piperidine-4-carboxylic acid | 0.78 |
| 7v | piperidine-4-carboxylic acid | 0.78 |
| 7y | piperidine-4-carboxylic acid | 0.78 |
| 7z | piperidine-4-carboxylic acid | 0.78 |
| 7aa | piperidine-4-carboxylic acid | 0.78 |
| Isoniazid | (Standard) | 0.05 |
| Rifampicin | (Standard) | 0.10 |
| Ethambutol | (Standard) | 1.56 |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
General Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle for the addition of this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HATU and DIPEA, or DIC and HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc-based synthesis if applicable)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DMF (5x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Pre-activation (Method A: HBTU/HATU): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
In situ Activation (Method B: DIC/HOBt): In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIC (3-5 equivalents).
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-6 for the coupling of the next amino acid.
Cleavage and Deprotection
Materials:
-
Peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether (cold)
-
Acetonitrile
-
Water
Protocol:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Dry the peptidyl-resin thoroughly under vacuum.
-
In the HF apparatus, add the appropriate scavengers to the resin.
-
Cool the reaction vessel to -5 to 0 °C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide-scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the ether wash 2-3 times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate solvent system (e.g., acetonitrile/water) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathway
Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the MurE ligase as a target for inhibitors.
Experimental Workflow
Caption: General workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.
Logical Relationship
Caption: Logical relationship for the use of this compound in peptidomimetic drug design.
References
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solution-phase synthesis of peptides and other molecules incorporating N-Boc-isonipecotic acid (Boc-Inp-OH). This cyclic amino acid derivative is a valuable building block in medicinal chemistry for the development of novel therapeutics, offering conformational constraint and unique pharmacological properties.
Introduction
N-Boc-isonipecotic acid (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid) is a derivative of isonipecotic acid, a non-proteinogenic cyclic amino acid. The incorporation of this moiety into peptide backbones or small molecules can introduce conformational rigidity, which is often crucial for enhancing binding affinity and selectivity to biological targets. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis. Solution-phase synthesis, while sometimes more labor-intensive than solid-phase methods, is highly adaptable for the synthesis of short peptides, complex molecular scaffolds, and for process scale-up.
Key Applications
-
Peptide Mimetics: Introduction of this compound into peptide sequences can lead to peptidomimetics with improved stability against enzymatic degradation and enhanced receptor binding.
-
Constrained Scaffolds: The piperidine ring serves as a rigid scaffold for the synthesis of complex molecules with defined three-dimensional structures.
-
Drug Discovery: Derivatives of isonipecotic acid have been explored for their potential in treating a range of conditions, including neurological disorders.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |
Experimental Protocols
This section outlines the detailed methodologies for the key steps in the solution-phase synthesis using this compound: peptide coupling and Boc-group deprotection.
Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester
This protocol describes the formation of a peptide bond between this compound and a C-terminally protected amino acid (e.g., an amino acid methyl or ethyl ester). Several common coupling reagents can be employed.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OEt·HCl)
-
Coupling Reagent (select one from the table below)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-Methylmorpholine (NMM))
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Reagents for work-up (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄ or MgSO₄)
General Coupling Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF. Add the appropriate base (e.g., DIPEA, 1.1 eq.) and stir for 10-15 minutes at room temperature to obtain the free amine.
-
Activation and Coupling: This step varies depending on the chosen coupling reagent.
-
Method A: Using HBTU/DIPEA
-
In a separate flask, dissolve this compound (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the solution of the free amine component to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Method B: Using DCC/HOBt
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Add the solution of the free amine component.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Method C: Using CDI
-
In a flask, dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Add Carbonyldiimidazole (CDI) (1.1 eq.) and stir at room temperature for 1-2 hours until CO₂ evolution ceases.
-
Add the solution of the free amine component to the reaction mixture.
-
Stir at room temperature overnight.
-
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-Inp-dipeptide ester.
Quantitative Data for Coupling Reactions
| Coupling Reagent | This compound (eq.) | Amino Acid Ester·HCl (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) |
| HBTU | 1.0 | 1.0 | 1.0 | HOBt (1.0) | DIPEA (3.1) | DMF | RT | 2-4 |
| DCC | 1.0 | 1.0 | 1.1 | HOBt (1.1) | NMM (1.1) | DCM/DMF | 0 to RT | 12-24 |
| CDI | 1.0 | 1.0 | 1.1 | - | - | THF/DCM | RT | 12-16 |
| EDC·HCl | 1.0 | 1.0 | 1.2 | HOBt (1.1) | DIPEA (2.1) | DCM | 0 to RT | 12-24 |
Protocol 2: Boc-Deprotection of the Inp-Containing Dipeptide
This protocol describes the removal of the Boc protecting group to yield the free amine of the isonipecotic acid residue, which can then be used for further coupling reactions.
Materials:
-
Boc-Inp-dipeptide ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-Inp-dipeptide ester in a solution of 25-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Isolation:
-
Remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as a TFA salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
-
Neutralization for Next Step: The resulting amine TFA salt can often be used directly in the next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.
Visualizations
Caption: Experimental workflow for the solution-phase synthesis using this compound.
Caption: Logical relationship of steps in this compound based peptide synthesis.
Application Notes and Protocols for Boc-Inp-OH as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid) as a versatile linker component in bioconjugation. The rigid, cyclic structure of the piperidine ring makes this compound an attractive building block for introducing defined spatial constraints within a linker, which can be crucial for optimizing the efficacy and pharmacokinetic properties of bioconjugates such as Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound in Bioconjugation
This compound, also known as Boc-isonipecotic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected secondary amine within a piperidine ring. This structure offers several advantages for its use as a linker or a component of a larger linker system in bioconjugation:
-
Structural Rigidity: The piperidine ring provides a conformationally restricted element within the linker, which can help to control the distance and orientation between the conjugated molecules. This is particularly important in applications like PROTACs, where precise positioning of a target protein and an E3 ligase is required for efficient ubiquitination and degradation.
-
Chemical Handles: The carboxylic acid allows for straightforward coupling to amine-containing molecules (e.g., lysine residues on antibodies, amine-functionalized payloads) through standard amide bond formation. The Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions to allow for further functionalization.
-
Versatility in Solid-Phase Synthesis: this compound is compatible with Boc-based solid-phase peptide synthesis (SPPS), enabling its incorporation into peptide-based linkers.
Key Applications
The unique properties of this compound make it a valuable building block in several areas of bioconjugation and drug development:
-
Antibody-Drug Conjugates (ADCs): The piperidine moiety can be incorporated into the linker connecting the antibody to the cytotoxic payload. The rigidity of the ring can influence the stability and cleavage characteristics of the linker, as well as the overall hydrophilicity of the ADC.
-
Peptide-Drug Conjugates (PDCs): In PDCs, this compound can be used to synthesize peptide linkers with defined secondary structures, potentially improving their enzymatic stability and receptor-binding affinity.
-
PROTACs: The piperidine scaffold is frequently used in the design of linkers for PROTACs. The defined geometry of the ring can be exploited to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
General Protocol for Amide Bond Formation with this compound
This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, small molecule with a primary amine)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Extraction solvent: Ethyl acetate
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
-
Analytical tools: TLC, HPLC, LC-MS, NMR
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the amine-containing molecule (1.0-1.2 eq).
-
Continue stirring the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using HPLC, LC-MS, and NMR spectroscopy.
-
Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group to liberate the secondary amine for further conjugation.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Deprotection:
-
Dissolve the this compound conjugate in DCM.
-
Add an equal volume of TFA (e.g., 1:1 DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with DCM or toluene several times to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.
-
Quantitative Data
The efficiency of the coupling and deprotection steps is crucial for the successful synthesis of bioconjugates. The following table provides representative data for amide coupling and Boc deprotection reactions involving similar building blocks, as specific quantitative data for this compound in a full bioconjugation context is not extensively published.
| Reaction Step | Reagents | Solvent | Time (h) | Typical Yield (%) | Purity (HPLC, %) |
| Amide Coupling | This compound, Amine, HATU, DIPEA | DMF | 4 | 85-95 | >95 |
| Boc Deprotection | This compound conjugate, TFA | DCM | 1.5 | >95 (as TFA salt) | >98 |
Note: Yields and purity are dependent on the specific substrates, reaction conditions, and purification methods.
Visualizations
General Workflow for Bioconjugation using this compound
Caption: General workflow for incorporating this compound into a bioconjugate.
Logical Relationship of this compound as a Bifunctional Linker
Caption: Bifunctional nature of this compound for sequential conjugation.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of advanced bioconjugates. Its rigid piperidine core and orthogonal protecting group strategy allow for the construction of well-defined linkers. The provided protocols offer a foundational methodology for the incorporation of this compound into bioconjugation schemes, enabling researchers to explore its potential in the development of novel therapeutics and research tools. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired final product.
Application Notes and Protocols for the Synthesis of Peptide Libraries with Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical diversity to identify novel therapeutic leads. The incorporation of non-proteinogenic amino acids, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-Inp-OH), introduces conformational constraints and novel pharmacophoric features into peptide scaffolds. Isonipecotic acid, the core structure of this compound, is a conformationally restricted analog of γ-aminobutyric acid (GABA), making peptide libraries containing this moiety particularly valuable for targeting neurological pathways, including GABA receptors.
These application notes provide detailed protocols for the synthesis of peptide libraries incorporating this compound using Boc-based solid-phase peptide synthesis (SPPS), with a focus on the "split-and-pool" method for generating high-diversity one-bead-one-compound (OBOC) libraries.
Data Presentation: Coupling Efficiency of this compound
The successful incorporation of this compound is critical for the quality and integrity of the peptide library. Due to the cyclic and somewhat sterically hindered nature of isonipecotic acid, its coupling efficiency can be a critical parameter. The following table summarizes illustrative quantitative data on the coupling efficiency of this compound under various conditions, based on typical outcomes for sterically hindered amino acids in Boc-SPPS.
| Coupling Reagent | Activation Additive | Solvent | Reaction Time (h) | Double Coupling | Illustrative Coupling Efficiency (%) |
| DIC | HOBt | DMF | 2 | No | 95-97 |
| DIC | HOBt | DMF | 2 | Yes | >99 |
| HBTU | HOBt | DMF | 2 | No | 98-99 |
| HBTU | HOBt | DMF | 2 | Yes | >99.5 |
| HATU | HOAt | NMP | 2 | No | >99 |
| HATU | HOAt | NMP | 4 | No | >99.5 |
Note: This data is illustrative and actual results may vary depending on the specific peptide sequence, resin, and other experimental conditions. Monitoring of coupling completion is highly recommended.
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle for the addition of a Boc-protected amino acid to the growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1 hour, followed by N,N-dimethylformamide (DMF) for 1 hour. [cite: 12]
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash). [cite: 12]
-
Remove the solution and add fresh 50% TFA in DCM for 20-30 minutes. [cite: 12]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DMF (5x).
3. Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice). [cite: 11]
-
Wash the resin with DMF (5x).
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and an additive (e.g., HOBt, 3-5 equivalents) in DMF in the presence of DIEA (6-10 equivalents) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
5. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
For coupling to a secondary amine (like the N-terminus after this compound incorporation), the isatin test is recommended.
6. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes. [cite: 11] This prevents the formation of deletion sequences.
7. Washing:
-
Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library Incorporating this compound using the Split-and-Pool Method
This protocol describes the generation of a highly diverse peptide library where each bead carries a unique peptide sequence.
1. Resin Preparation:
-
Start with a suitable resin (e.g., TentaGel S NH2) and perform any necessary linker attachment.
2. First Position Diversity:
-
Divide the resin into equal portions, one for each amino acid to be incorporated at the first position (including this compound and other standard Boc-amino acids).
-
Couple each amino acid to its respective resin portion using the coupling protocol described in Protocol 1.
-
Confirm complete coupling for each portion.
3. Pooling and Mixing:
-
Combine all resin portions into a single vessel.
-
Wash thoroughly with DMF and mix well to ensure randomization of the beads.
4. Subsequent Diversity Cycles:
-
For each subsequent position in the peptide library, repeat the "split-and-pool" process:
-
Split the pooled resin into equal portions.
-
Couple the next set of amino acids to each portion.
-
Pool and mix the resin portions.
-
5. Final Deprotection:
-
After the final coupling cycle, remove the N-terminal Boc group as described in Protocol 1.
6. Side-Chain Deprotection and Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptides from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) with scavengers (e.g., anisole) or trifluoromethanesulfonic acid (TFMSA). [cite: 11]
-
Precipitate the cleaved peptides in cold diethyl ether.
-
Wash the peptide precipitate with cold ether and dry.
Mandatory Visualizations
Caption: General workflow of a single Boc-SPPS cycle.
Caption: Workflow for split-and-pool synthesis of an OBOC library.
Caption: High-throughput screening of a GABA-mimetic peptide library.
Application Notes and Protocols for Automated Peptide Synthesis of Boc-L-Indoline-2-carboxylic Acid (Boc-Inp-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting unique structural constraints, enhanced stability, and improved pharmacological properties. Boc-L-Indoline-2-carboxylic acid (Boc-Inp-OH) is a proline analogue that can induce specific turns in peptide secondary structure. However, its rigid, bicyclic nature presents significant challenges in automated solid-phase peptide synthesis (SPPS). As a sterically hindered secondary amino acid, this compound is prone to low coupling efficiency and a high tendency to form diketopiperazines, particularly at the dipeptide stage.
These application notes provide optimized protocols for the efficient incorporation of this compound into peptide chains using automated synthesizers. The following sections detail recommended coupling reagents, strategies to minimize common side reactions, and step-by-step automated synthesis protocols.
Challenges in the Automated Synthesis with this compound
The primary obstacles in utilizing this compound in automated SPPS are:
-
Steric Hindrance: The bulky nature of the indoline ring impedes the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slow and incomplete coupling reactions.
-
Low Nucleophilicity: The secondary amine of the indoline ring is a weaker nucleophile compared to primary amines of other amino acids, further reducing coupling rates.
-
Diketopiperazine (DKP) Formation: When this compound is the second amino acid in the sequence, the deprotected dipeptide is highly susceptible to intramolecular cyclization, leading to the formation of a stable six-membered ring (DKP) and termination of the peptide chain.
To overcome these challenges, a multi-faceted approach involving the selection of potent coupling reagents, optimization of reaction conditions, and strategic protocol modifications is necessary.
Recommended Coupling Reagents for this compound
Standard coupling reagents may prove inefficient for the sterically hindered this compound. The use of more potent activating agents is crucial for achieving high coupling yields. Below is a comparison of recommended coupling reagents.
Quantitative Comparison of Coupling Reagents for Difficult Sequences
The following table summarizes the performance of several common coupling reagents in the synthesis of challenging peptide sequences. While not specific to this compound, this data provides a strong indication of their relative efficacy for sterically hindered couplings.
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (%) (ACP 65-74, 2x1 min coupling)[1] | 48.11 | 83.63 | 79.86 |
| Crude Purity (%) (A-Beta Amyloid 1-42, 2x1 min coupling)[1] | 40.10 | 89.63 | 88.29 |
| Reaction Half-life (min) (Aza-Peptide Synthesis)[1] | 150 | 40 | 40 |
| Acylation Yield (%) (Aza-Peptide Synthesis)[1] | ~65 | ~100 | ~55 |
Key Observations:
-
HATU and HCTU consistently demonstrate superior performance in terms of crude purity and reaction speed for difficult sequences compared to PyBOP.[1]
-
HATU is often considered the gold standard for challenging couplings, providing high efficiency and minimal racemization.[1][2]
-
HCTU offers a highly efficient and more economical alternative to HATU.[1]
Qualitative Assessment of Other Potent Coupling Reagents
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): This reagent has been reported to be effective for coupling N-methylated and other sterically hindered amino acids. However, its performance in solid-phase synthesis can be variable, and it is not as commonly used in modern automated synthesizers.
-
T3P (Propylphosphonic Anhydride): T3P is a powerful, green coupling reagent that has shown excellent performance in solution-phase synthesis and is gaining traction in SPPS. It is known for high yields and low epimerization.
Recommendation: For the incorporation of this compound, HATU or HCTU are the primary recommended coupling reagents due to their demonstrated efficacy with difficult couplings.
Experimental Protocols
The following protocols are designed for use with most automated peptide synthesizers employing Boc chemistry. Optimization may be required based on the specific peptide sequence and synthesizer model.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the fundamental steps for a single amino acid coupling cycle in an automated synthesizer.
Caption: A standard automated Boc-SPPS cycle.
| Step | Reagent/Solvent | Time (min) | Repeats | Purpose |
| 1. Deprotection | 50% TFA in DCM | 2 | 1 | Pre-wash to remove residual solvent. |
| 50% TFA in DCM | 20-30 | 1 | Removes the Nα-Boc protecting group. | |
| 2. Washing | DCM | 1 | 3-5 | Removes residual TFA and the cleaved Boc group. |
| 3. Neutralization | 10% DIEA in DCM | 2 | 2 | Neutralizes the protonated N-terminus. |
| 4. Washing | DCM | 1 | 3-5 | Removes excess base. |
| 5. Coupling | See Protocol 2 | 60-120+ | 1-2 | Forms the new peptide bond. |
| 6. Washing | DMF | 1 | 3 | Removes unreacted amino acid and by-products. |
| DCM | 1 | 3 | Prepares the resin for the next cycle. |
Protocol 2: Optimized Coupling of this compound
This protocol should be substituted for Step 5 in the standard cycle when incorporating this compound. A double coupling strategy is highly recommended.
Caption: Optimized double coupling workflow for this compound.
Reagents for a 0.1 mmol Synthesis Scale:
-
This compound: 3 equivalents (e.g., 0.3 mmol)
-
HATU or HCTU: 2.9 equivalents (e.g., 0.29 mmol)
-
DIEA (N,N-Diisopropylethylamine): 6 equivalents (e.g., 0.6 mmol)
-
DMF (N,N-Dimethylformamide): Sufficient volume to dissolve reagents and swell the resin.
Procedure:
-
First Coupling:
-
In a separate vessel, pre-activate the this compound by dissolving it with HATU/HCTU and DIEA in DMF for approximately 5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 60-120 minutes. The use of elevated temperatures (e.g., 40-50°C), if available on the synthesizer, can improve efficiency.
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
-
Second Coupling (Double Couple):
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for 60-120 minutes.
-
After the second coupling, wash the resin with DMF and then DCM to prepare for the next deprotection cycle.
-
Protocol 3: Strategy to Minimize Diketopiperazine (DKP) Formation
DKP formation is most prevalent after the coupling of the second amino acid (e.g., when this compound is at position n-1). The following strategies can be employed to suppress this side reaction.
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker can inhibit the back-biting cyclization that leads to DKP formation.
-
Coupling of a Pre-formed Dipeptide: If possible, synthesize the dipeptide containing this compound in solution and then couple it to the resin as a single unit. This bypasses the vulnerable stage on the solid support.
-
Modified Deprotection Conditions: For Fmoc-based synthesis, which is also prone to DKP, using a milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation. While less common in Boc-SPPS, if DKP formation is severe, consider if a temporary switch to a milder deprotection agent is feasible with your chosen side-chain protection strategy.
Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin and the side-chain protecting groups removed. The standard method for Boc-SPPS is treatment with strong acid, typically anhydrous hydrogen fluoride (HF).
Low-High HF Cleavage Protocol: This two-step procedure is recommended for peptides containing sensitive residues (e.g., Trp, Met, Cys) to minimize side reactions.
| Step | Reagent Cocktail | Conditions | Purpose |
| 1. Low HF | HF:DMS:p-cresol (25:65:10) | 0 °C, 2 hr | Cleaves most side-chain protecting groups under milder conditions. |
| 2. High HF | HF:Anisole (9:1) | 0 °C, 60 min | Cleaves the peptide from the resin and removes remaining protecting groups. |
Caution: Anhydrous HF is extremely corrosive and toxic. All manipulations must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance and low reactivity of this compound. | Implement the double coupling protocol (Protocol 2). Increase coupling time and/or temperature. Ensure use of a potent coupling reagent like HATU or HCTU. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide. | Synthesize on 2-chlorotrityl chloride resin. Couple a pre-formed dipeptide unit. |
| Low Final Yield | Combination of incomplete coupling and side reactions. | Systematically apply the optimized protocols for coupling and DKP suppression. Ensure efficient cleavage from the resin. |
References
Troubleshooting & Optimization
Technical Support Center: Boc-L-Indoline-2-carboxylic acid (Boc-Inp-OH) Deprotection
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-L-Indoline-2-carboxylic acid (Boc-Inp-OH).
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection of this compound is a common issue that can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration.[1][2] Standard conditions that are effective for other amino acids may be insufficient for this compound due to its structure.
-
Inadequate Reaction Time: The steric hindrance provided by the indoline ring structure can slow down the cleavage reaction compared to more flexible aliphatic amino acids. Insufficient reaction time will lead to a mixture of starting material and the desired product.
-
Water Content: Anhydrous conditions are critical for efficient Boc deprotection using acid in organic solvents. The presence of water can hydrolyze the acid and reduce its effectiveness.
Q2: I see a major side product in my reaction mixture after deprotection. What is it?
The most common and significant side reaction during the deprotection of this compound, particularly when it is the N-terminal residue of a dipeptide ester, is the formation of a cyclic dipeptide, known as a 2,5-diketopiperazine (DKP).[3] The constrained nature of the indoline ring makes the newly deprotected amine highly prone to intramolecularly attacking the adjacent ester carbonyl, leading to cyclization.[3]
Q3: What are the standard conditions for Boc deprotection?
The two most common methods for Boc deprotection are:
-
Trifluoroacetic Acid (TFA): Typically, a solution of 25-50% TFA in an anhydrous solvent like dichloromethane (DCM) is used at room temperature.[4]
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in anhydrous 1,4-dioxane is a widely used reagent, often providing faster and cleaner reactions for many substrates.[5][6] A 30-minute reaction time at room temperature is frequently sufficient.[5][6]
Q4: How can I monitor the progress of the deprotection reaction?
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The deprotected product (a free amine) will have a different retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin can help visualize the free amine.
-
LC-MS: This is the most definitive method. It allows for the quantification of the starting material, the desired product, and any side products like the diketopiperazine.
Q5: Besides diketopiperazine formation, are there other potential side reactions?
Yes, while DKP is the primary concern for this compound, general Boc deprotection chemistry can have other side reactions. The tert-butyl cation generated during the reaction is a potent alkylating agent.[2] It can alkylate nucleophilic side chains (e.g., Trp, Met, Cys) if they are present in the molecule and unprotected. This is typically mitigated by adding "scavengers" like triisopropylsilane (TIS) or anisole to the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of deprotected product; starting material remains. | 1. Insufficient acid concentration. 2. Reaction time is too short. 3. Presence of moisture. | 1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM). For HCl, ensure a 4M solution in anhydrous dioxane is used. 2. Extend the reaction time. Monitor by LC-MS at intervals (e.g., 30 min, 1 hr, 2 hr) to determine the optimal duration. 3. Use anhydrous solvents and reagents. Store HCl/dioxane solutions properly to prevent moisture absorption. |
| High level of diketopiperazine (DKP) formation detected by LC-MS. | 1. The deprotected amine is rapidly cyclizing with an adjacent ester group. 2. Elevated reaction temperature. | 1. If possible, perform the deprotection on the corresponding dipeptide with a free carboxylic acid instead of an ester to reduce the leaving group potential. 2. Switch to a faster, more efficient deprotection reagent like 4M HCl/dioxane which may complete the reaction before significant cyclization occurs.[5] 3. Perform the deprotection at a lower temperature (e.g., 0 °C) to slow the rate of cyclization relative to deprotection. 4. Consider a "simultaneous deprotection-coupling" strategy where a subsequent coupling reaction is initiated in situ to trap the deprotected amine before it can cyclize.[7] |
| Inconsistent results or multiple unidentified side products. | 1. Degradation of TFA or HCl reagents. 2. Reactive functional groups elsewhere in the molecule. | 1. Use fresh, high-quality reagents. TFA can degrade over time, and HCl solutions in dioxane can lose titer. 2. If other acid-sensitive groups are present, consider milder deprotection conditions or an alternative protecting group strategy (e.g., Fmoc). 3. If nucleophilic residues are present, add scavengers like TIS (1-5%) to the deprotection cocktail. |
Quantitative Data Summary
The deprotection of this compound is a balance between complete removal of the Boc group and minimizing the formation of the diketopiperazine (DKP) side product. While exact yields are highly substrate-dependent, the following table summarizes the expected outcomes under different common conditions based on literature principles.
| Deprotection Reagent | Concentration | Temperature (°C) | Time | Expected Deprotection Efficiency | Expected DKP Formation |
| TFA in DCM | 25% | 25 | 1-2 h | Moderate to High | Moderate to High |
| TFA in DCM | 50% | 25 | 30 min - 1 h | High | High[3] |
| TFA in DCM | 50% | 0 | 1-3 h | High | Moderate |
| 4M HCl in Dioxane | 4M | 25 | 30 min | High[5][6] | Moderate |
| 4M HCl in Dioxane | 4M | 0 | 30-60 min | High | Low to Moderate |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
This protocol is a standard method for Boc deprotection. Optimization of time and temperature may be required to minimize DKP formation.
Materials:
-
This compound containing substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., for 25% TFA, add 1 part TFA to 3 parts DCM solution).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring progress by LC-MS every 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.
-
Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is often faster and can sometimes provide cleaner results than TFA.[5]
Materials:
-
This compound containing substrate
-
4M HCl in anhydrous 1,4-Dioxane (commercial solution)
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or DCM.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the stirred mixture at room temperature.
-
Stir the reaction for 30-60 minutes. Monitor by LC-MS to confirm the disappearance of starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product hydrochloride salt by adding cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Side product formation during Boc-Inp-OH incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Inp-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is the N-α-tert-butyloxycarbonyl (Boc) protected form of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained analog of phenylalanine. Its rigid structure is valuable in medicinal chemistry for designing peptides and peptidomimetics with specific secondary structures, enhanced biological activity, and improved metabolic stability.
Q2: What is the primary side reaction to be aware of when incorporating this compound?
A2: The most significant side reaction during the incorporation of this compound, particularly when it is the second amino acid in the sequence, is the formation of a diketopiperazine (DKP). This occurs when the deprotected N-terminal amino group of the dipeptide-resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP byproduct.
Q3: Is racemization a significant concern with this compound?
A3: Due to its sterically hindered nature, this compound can be susceptible to racemization during the activation step of the coupling reaction. The extent of racemization is highly dependent on the coupling reagents, base, and reaction time. It is crucial to employ coupling strategies that minimize this risk.
Troubleshooting Guide
Issue 1: Low yield of the desired peptide and detection of a major byproduct.
-
Possible Cause: Formation of diketopiperazine (DKP). This is especially prevalent if Inp is the second residue to be coupled to the resin-bound amino acid.
-
Troubleshooting Steps:
-
Analytical Confirmation: Analyze the crude peptide by HPLC and Mass Spectrometry (MS). The DKP byproduct will have a distinct retention time and a mass corresponding to the cyclic dipeptide of the first two amino acids.
-
Employ In Situ Neutralization: Switch from a standard pre-neutralization protocol to an in situ neutralization protocol during the coupling step. This minimizes the time the free N-terminal amine is available to initiate DKP formation.[1][2]
-
Choice of Resin: If using a Wang or other acid-labile resin, consider switching to a 2-chlorotrityl chloride resin. The steric bulk of this resin can inhibit the intramolecular cyclization that leads to DKP formation.[2]
-
Dipeptide Coupling: If feasible, synthesize the dipeptide containing Inp in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin stage.
-
Issue 2: The final peptide shows a peak with the correct mass but a slightly different retention time, or a broadened peak.
-
Possible Cause: Racemization of the Inp residue during coupling.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: Use coupling reagents known to suppress racemization. The combination of a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[3][4]
-
Control the Base: Utilize a sterically hindered, weaker base like N,N-diisopropylethylamine (DIEA) or collidine instead of stronger, less hindered bases.[4]
-
Lower Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization.[4]
-
Minimize Pre-activation Time: Reduce the time the this compound is pre-activated with the coupling reagent before the addition of the resin-bound amine.
-
Issue 3: Incomplete coupling of this compound to the growing peptide chain.
-
Possible Cause: Steric hindrance from the bulky Inp side chain and the peptide-resin matrix.
-
Troubleshooting Steps:
-
Increase Coupling Time: Extend the duration of the coupling reaction. Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test.
-
Double Coupling: Perform the coupling step twice to ensure complete reaction.
-
Use a More Potent Coupling Reagent: Consider using a more reactive coupling reagent such as HATU or HBTU, but be mindful of the potential for increased racemization.
-
Solvent Choice: Ensure that the solvent (e.g., DMF or NMP) is of high purity and effectively swells the resin to maximize the availability of reactive sites.
-
Data Presentation
Table 1: Illustrative Effect of Coupling Protocol on Diketopiperazine (DKP) Formation
| Coupling Protocol | Base | DKP Formation (%) | Desired Dipeptide-Resin Yield (%) |
| Standard (Pre-neutralization) | DIEA | 15-30 | 70-85 |
| In Situ Neutralization | DIEA | < 5 | > 95 |
Note: Data is illustrative for proline and its analogues and can vary based on the specific amino acid sequence and reaction conditions.
Experimental Protocols
Protocol 1: In Situ Neutralization Coupling of this compound
This protocol is designed to minimize diketopiperazine formation.
-
Deprotection: Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) followed by Dimethylformamide (DMF) (3x) to remove residual acid.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF.
-
Coupling: Add the prepared coupling solution to the washed peptide-resin. Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.
Protocol 2: Analysis of Diketopiperazine Formation by HPLC-MS
-
Sample Preparation: After the coupling of the second amino acid (Inp), take a small sample of the resin (~5 mg) and dry it. Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Precipitation: Precipitate the cleaved product in cold diethyl ether.
-
Analysis: Dissolve the precipitated product in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by Reverse-Phase HPLC coupled to a Mass Spectrometer.
-
Identification:
-
Identify the peak corresponding to the desired linear dipeptide by its expected mass.
-
Identify the peak corresponding to the diketopiperazine byproduct. Its mass will be that of the dipeptide minus the mass of water (18 Da).
-
Visualizations
Caption: Reaction pathways during this compound coupling.
Caption: Troubleshooting workflow for this compound incorporation.
References
Technical Support Center: Optimizing Yield with Boc-Inp-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of peptides using Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid, is a synthetic amino acid derivative.[1][2] Its primary application is in peptide synthesis, particularly as a building block in Boc solid-phase peptide synthesis (SPPS).[1][3] The piperidine ring introduces a cyclic constraint into the peptide backbone, which can be crucial for modulating the structure, stability, and biological activity of the final peptide.
Q2: I am seeing a very low yield after the coupling step with this compound. What are the most likely causes?
A2: Low yield during the coupling of this compound is a common issue and typically stems from one or more of the following factors:
-
Incomplete Coupling Reaction: This is the most frequent cause of low yield and results in deletion sequences.[4] It can be caused by steric hindrance from the bulky piperidine and Boc groups, suboptimal activation of the carboxylic acid, or poor solubility of the reagent.[5]
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, making the N-terminal amine inaccessible for the incoming this compound.[4][6]
-
Poor Reagent Solubility: this compound may not fully dissolve in the reaction solvent at the desired concentration, leading to an incomplete reaction.[7]
-
Suboptimal Reagent Quality: Ensure that this compound and all coupling reagents are of high purity and are not degraded.[4]
Q3: Which coupling reagent is best for this compound?
A3: Due to the sterically hindered nature of this compound, standard coupling reagents may be inefficient.[5] More potent uronium/aminium salt-based reagents are highly recommended. HATU is often the preferred choice for difficult or sterically hindered couplings as it reacts faster and with less risk of racemization.[8][9] Other excellent options include COMU, HCTU, and PyAOP.[10]
Q4: How can I be sure my coupling reaction has gone to completion?
A4: The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test) .[11][12] This is a highly sensitive qualitative test for the presence of free primary amines on the resin.[13]
-
A positive result (intense blue beads) indicates that free amines are still present, meaning the coupling is incomplete.
-
A negative result (yellow or colorless beads) indicates the absence of free amines, suggesting the coupling reaction is complete.[14]
If the coupling is found to be incomplete, a second coupling step should be performed.[14]
Q5: Is the solubility of this compound a common problem? How can I address it?
A5: Yes, solubility can be a challenge. While Boc-protected amino acids are generally soluble in common SPPS solvents like DMF and NMP, the bulky and cyclic structure of this compound can lead to lower solubility.[7][15] If you observe that the reagent is not fully dissolving, you can:
-
Use a stronger solvent: N-Methyl-2-pyrrolidone (NMP) is a better solvent than N,N-Dimethylformamide (DMF) for many applications and can improve coupling yields.[15] For particularly difficult cases, DMSO can be considered.[7]
-
Pre-dissolve with sonication: Gently warm the solvent and use an ultrasonic bath to aid dissolution before adding the solution to the resin. Be cautious with temperature to avoid degradation.[7]
-
Prepare a more dilute solution: If your protocol allows, reducing the concentration can help ensure complete dissolution.[16]
Q6: Can the Boc protecting group be unstable during the reaction?
A6: The Boc (tert-butyloxycarbonyl) group is specifically designed to be stable under the basic and neutral conditions of the coupling step. It is an acid-labile protecting group, meaning it is cleaved under acidic conditions (e.g., using Trifluoroacetic Acid, TFA) to expose the amine for the next coupling cycle.[17][18] Therefore, it is highly unlikely for the Boc group to be unstable during the coupling reaction itself.
Troubleshooting Guide: Low Coupling Yield
This section addresses the primary problem of incomplete coupling and provides systematic solutions.
| Possible Cause | Underlying Issue | Recommended Solutions & Strategies |
| 1. Steric Hindrance | The bulky nature of the this compound molecule physically obstructs the approach of its activated carboxyl group to the N-terminal amine on the resin-bound peptide.[5][8] | Optimize Coupling Reagents: Use a more powerful coupling reagent known to be effective for hindered amino acids. HATU and COMU are top-tier choices.[10][19] Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., increase from 3 to 5 equivalents relative to resin loading).[10] Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4 hours or even overnight to ensure the reaction reaches completion.[10] |
| 2. Suboptimal Reagent Activation | The chosen coupling reagent may not be efficient enough to fully activate the carboxylic acid of this compound, leading to a slow or incomplete reaction. | Perform a Double Coupling: After the initial coupling time, perform a Kaiser test. If it is positive (blue), drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[16][20][21] Pre-activation: For some reagents like DIC, pre-activating the this compound for 10-15 minutes with an additive like HOBt or OxymaPure before adding it to the resin can improve efficiency.[19][22] |
| 3. Poor Reagent/Peptide Solubility | This compound may not be fully dissolved in the solvent. Alternatively, the growing peptide chain may aggregate on the resin, blocking the reaction site.[6][7] | Improve Solvation: Switch from DMF to NMP, which has superior solvating properties.[15] For severe aggregation, solvent mixtures containing DMSO or chaotropic salts (e.g., LiCl) can be effective.[6][15] Ensure Complete Dissolution: Before starting the coupling, visually confirm that all solid this compound has dissolved in the solvent, using sonication if necessary.[7] |
| 4. Incomplete Prior Deprotection | If the Boc group from the previously coupled amino acid was not completely removed, the N-terminal amine will not be available for the current coupling step, halting chain elongation.[4] | Verify Deprotection Protocol: Ensure the deprotection step (e.g., 25-50% TFA in DCM) is performed for a sufficient duration (typically 20-30 minutes after a brief pre-wash).[18][19] Perform a Kaiser Test Post-Deprotection: A positive (blue) Kaiser test result after the deprotection and neutralization steps confirms that the free amine is available for coupling. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
This table provides a comparative overview of reagents suitable for coupling sterically challenging residues like this compound.
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Key Considerations |
| HATU | Uronium/Aminium | 1 : 0.95 : 2 | Highly Recommended. Reacts faster with less epimerization than HBTU.[9] Excellent for hindered couplings.[8] |
| COMU | Uronium/Aminium | 1 : 1 : 2 | Excellent efficiency, often superior to HBTU/HATU.[23][24] Good solubility and improved safety profile. |
| HCTU | Uronium/Aminium | 1 : 1 : 2 | High reactivity, similar to HATU, with fast coupling times.[9] |
| PyAOP/PyBOP | Phosphonium | 1 : 1 : 2 | Very effective for hindered couplings, but byproducts can be a concern.[5][25] |
| DIC/OxymaPure | Carbodiimide | 1 : 1 : 2 (with Oxyma as additive) | Cost-effective option. The additive is crucial to suppress racemization and improve rate. May require longer reaction times or pre-activation.[19] |
Key Experimental Protocols
Protocol 1: High-Efficiency Boc-SPPS Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound on a solid support. It assumes the synthesis is proceeding on a Boc-compatible resin (e.g., Merrifield, PAM, MBHA).[18]
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 2-5 minutes (pre-wash).[8]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[18]
-
Drain and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally N,N-Dimethylformamide (DMF) (3x).[8]
-
-
Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat once.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.[8]
-
Add DIEA (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
-
Monitoring and Washing:
-
Perform a Kaiser test (see Protocol 2) to check for completion.
-
If the test is positive (blue), drain and perform a second coupling (repeat step 4).
-
If the test is negative (yellow), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Protocol 2: Monitoring Coupling Completion with the Kaiser (Ninhydrin) Test
This test is critical for making informed decisions about whether to extend a reaction or perform a double coupling.[11]
Reagents:
-
Solution A: 1 g ninhydrin in 20 mL of n-butanol.[11]
-
Solution B: 40 g phenol in 20 mL of n-butanol.[11]
-
Solution C: 1 mL of 0.001 M aqueous KCN diluted in 49 mL of pyridine.[11]
Procedure:
-
Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small, clean glass test tube.
-
Wash the beads with DMF and then Ethanol to remove residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C) to the test tube.[11]
-
Heat the test tube in a heating block at 110-120°C for 5 minutes.[11][14]
-
Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Solution/Beads: Incomplete coupling. A double coupling is required.[11]
-
Colorless/Yellow Solution & Beads: Complete coupling. You can proceed to the next deprotection step.[14]
-
Slight Blue Color: Nearly complete coupling. Extending the reaction time or performing a double coupling is recommended.[14]
Visualizations
Diagram 1: Standard Boc-SPPS Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield when coupling this compound.
References
- 1. This compound ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound = 99.0 HPLC 84358-13-4 [sigmaaldrich.com]
- 3. This compound ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Synthesis [en.bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. 2024.sci-hub.st [2024.sci-hub.st]
- 25. researchgate.net [researchgate.net]
Preventing racemization of Boc-Inp-OH during activation
Welcome to the technical support center for the activation and coupling of Boc-Inp-OH (N-Boc-isonipecotic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this sterically hindered cyclic amino acid into peptide sequences while minimizing the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activation challenging?
A1: this compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. Its activation for amide bond formation can be challenging due to significant steric hindrance from the rigid cyclic structure and the bulky Boc protecting group. This steric hindrance can slow down the coupling reaction, and under certain conditions, increase the risk of side reactions, including racemization.
Q2: What is racemization and why is it a concern for this compound?
A2: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can drastically alter its three-dimensional structure and biological activity. While the carbon atom bearing the carboxyl group in this compound is not a chiral center, racemization can be a concern for chiral derivatives of piperidine acids. The principles of preventing racemization are crucial for maintaining stereochemical integrity when working with chiral analogs.
Q3: What are the primary mechanisms of racemization during the activation of N-protected amino acids?
A3: The two main pathways for racemization during peptide coupling are:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton in this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an achiral enolate intermediate, which can then be protonated from either side, resulting in racemization. Urethane-based protecting groups like Boc generally suppress oxazolone formation.[1]
Q4: How does the choice of coupling reagent impact racemization?
A4: The coupling reagent is a critical factor. Reagents that facilitate rapid amide bond formation without generating highly reactive intermediates are preferred. Modern uronium/aminium (e.g., HATU, HCTU, COMU) and phosphonium (e.g., PyAOP, PyBOP) salt-based reagents are generally more efficient and lead to less racemization compared to carbodiimides (e.g., DIC, DCC) used alone.[2][3]
Q5: What is the role of additives in suppressing racemization?
A5: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at minimizing racemization, particularly when using carbodiimide coupling reagents. They react with the activated intermediate to form an active ester that is more stable and less prone to racemization.[3][4]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
-
Symptoms: The presence of unreacted starting materials detected by qualitative tests (e.g., Kaiser test for SPPS) or chromatographic analysis (TLC/HPLC).
-
Possible Causes:
-
Insufficiently reactive coupling reagent: The steric hindrance of this compound may require a more potent activating agent.
-
Suboptimal reaction conditions: Low temperature or insufficient reaction time may slow down the kinetics.
-
Poor solubility: Reactants may not be fully dissolved.
-
-
Recommended Solutions:
-
Switch to a more powerful coupling reagent: If using a carbodiimide like DIC, consider switching to a uronium/aminium or phosphonium salt. HATU, HCTU, and COMU are highly recommended for hindered amino acids.[5][6]
-
Optimize reaction conditions:
-
Ensure complete dissolution: Use high-purity, anhydrous solvents like DMF or NMP.
-
Issue 2: Suspected Racemization during Activation and Coupling
-
Symptoms: Detection of diastereomeric impurities in the final product by chiral HPLC or after derivatization of the hydrolyzed peptide.
-
Possible Causes:
-
Inappropriate coupling reagent/additive combination: Using carbodiimides without an additive can lead to higher racemization.
-
Excessive or strong base: Strong, non-hindered bases can promote racemization.[3]
-
Elevated temperature: Higher temperatures accelerate the rate of racemization.[1]
-
Prolonged pre-activation time: Allowing the activated this compound to stand for too long before adding the amine component increases the risk of side reactions.[3]
-
-
Recommended Solutions:
-
Optimize coupling reagent and additives: Use a combination known for low racemization, such as HATU/HOAt or DIC/Oxyma.[3][7]
-
Choose the right base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.[3]
-
Control the temperature: Perform the activation and coupling at a lower temperature (e.g., 0 °C).[1][7]
-
Minimize pre-activation time: Add the amine component immediately after activating the this compound.[7]
-
Data Presentation
Table 1: Comparison of Coupling Reagent and Additive Efficacy in Preventing Racemization of Sterically Hindered Amino Acids
Disclaimer: The following data is compiled from studies on various sterically hindered amino acids and serves as a guideline for selecting conditions for this compound coupling. The extent of racemization is highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Base | Temperature (°C) | % Racemization (Illustrative) |
| DIC | None | DIPEA | 25 | High (>10%) |
| DIC | HOBt | DIPEA | 25 | Moderate (3-5%) |
| DIC | HOAt | DIPEA | 25 | Low (1-2%) |
| DIC | OxymaPure® | DIPEA | 25 | Low (1-2%) |
| HBTU | (internal HOBt) | DIPEA | 25 | Low (1-3%) |
| HATU | (internal HOAt) | DIPEA | 25 | Very Low (<1%) |
| HATU | (internal HOAt) | NMM | 0 | Very Low (<0.5%) |
| COMU | (internal Oxyma) | DIPEA | 25 | Very Low (<1%) |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU/NMM
This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound.
-
Materials:
-
This compound (1.5 eq.)
-
Resin-bound peptide with a free N-terminal amine (1 eq.)
-
HATU (1.45 eq.)
-
N-methylmorpholine (NMM) (3 eq.)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is protected, perform the standard deprotection protocol and wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate reaction vessel, dissolve this compound (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.
-
Cooling: Cool the activation mixture and the resin-containing vessel to 0 °C using an ice bath.
-
Activation and Coupling: Add NMM (3 eq.) to the activation mixture and immediately add the resulting solution to the cooled resin.
-
Reaction: Agitate the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for completeness using a qualitative method (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), consider a second coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Protocol 2: DIC/OxymaPure® Mediated Coupling of this compound
This protocol provides a cost-effective alternative with good racemization suppression.
-
Materials:
-
This compound (2 eq.)
-
Resin-bound peptide with a free N-terminal amine (1 eq.)
-
OxymaPure® (2 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (2 eq.)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (2 eq.) and OxymaPure® (2 eq.) in anhydrous DMF.
-
Activation: Add DIC (2 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-6 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
-
Mandatory Visualization
Caption: Workflow for minimizing racemization of this compound during activation.
References
Technical Support Center: Boc-Inp-OH Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in standard peptide coupling solvents?
A1: this compound is a non-polar, cyclic amino acid derivative. The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the saturated piperidine ring, contributes to its low solubility in many common organic solvents used in peptide synthesis, such as Dichloromethane (DCM) and even to some extent in N,N-Dimethylformamide (DMF). This poor solubility can lead to incomplete reactions and low coupling yields.
Q2: What are the initial signs of solubility problems with this compound during a coupling reaction?
A2: Signs of solubility issues include:
-
Visible undissolved particles of this compound in the reaction solvent even after stirring.
-
Cloudy or heterogeneous reaction mixture after adding the coupling reagents.
-
Incomplete coupling as indicated by a positive Kaiser test (for primary amines) or other analytical methods, suggesting the activated amino acid is not fully available to react with the N-terminal amine of the peptide chain.
-
Low yield of the desired peptide after cleavage and purification.
Q3: Can I heat the reaction mixture to dissolve this compound?
A3: Gentle heating (e.g., to 30-40°C) can be employed to aid in the dissolution of this compound. However, caution is advised as excessive heat can lead to the degradation of thermally sensitive coupling reagents and may increase the risk of side reactions, such as racemization. It is crucial to ensure that the chosen coupling reagents are stable at the applied temperature.
Q4: Is sonication a viable method to improve the solubility of this compound?
A4: Yes, sonication can be an effective technique to help dissolve this compound. Applying ultrasonic waves can break up solid aggregates and promote solvation. A short period of sonication (5-15 minutes) of the this compound and solvent mixture before adding the coupling reagents can significantly improve dissolution.
Troubleshooting Guide
Problem: this compound fails to dissolve completely in the coupling solvent.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inappropriate solvent choice. | Switch to a more polar aprotic solvent with higher solubilizing power, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1] | Improved dissolution of this compound, leading to a homogeneous reaction mixture. |
| Low solvent volume. | Increase the solvent volume to work at a lower concentration. | Enhanced solubility due to a higher solvent-to-solute ratio. |
| Presence of moisture in the solvent. | Use high-purity, anhydrous solvents. Traces of water can significantly decrease the solubility of hydrophobic compounds. | Minimized precipitation and improved dissolution. |
Problem: The coupling reaction is incomplete, even with apparent dissolution.
| Possible Cause | Recommended Solution | Expected Outcome |
| Steric hindrance of the cyclic amino acid. | Use a more potent coupling reagent such as HATU, HCTU, or PyAOP, which are known to be effective for sterically hindered amino acids.[2] | Increased coupling efficiency and higher yield of the desired peptide. |
| Insufficient activation time. | Allow for a pre-activation step where this compound is mixed with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding to the resin-bound peptide. | Ensures the formation of the activated species, promoting a more efficient coupling reaction. |
| On-resin aggregation of the growing peptide chain. | If synthesizing a longer or hydrophobic peptide, on-resin aggregation can hinder the accessibility of the N-terminal amine. Consider using chaotropic salts (e.g., LiCl) in the coupling media or switching to a more aggregation-disrupting solvent like NMP. | Disruption of secondary structures on the resin, leading to improved reaction kinetics. |
| Single coupling is insufficient. | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound. | Drives the reaction to completion, especially for difficult couplings. |
Data Presentation
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | - |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | ≥ 100 mg/mL[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | - |
| Dichloromethane (DCM) | Chlorinated | Low | - |
| Tetrahydrofuran (THF) | Ether | Low to Moderate | - |
| Acetonitrile (ACN) | Polar Aprotic | Low | - |
| Water | Aqueous | Insoluble | - |
Note: Qualitative solubility is estimated based on the behavior of similar hydrophobic Boc-protected amino acids. Quantitative data is limited and should be determined empirically for specific applications.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is suitable for solid-phase peptide synthesis (SPPS) on a pre-swelled resin.
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in DMF for at least 30 minutes.
-
Boc-Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF. Wash thoroughly with DMF.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) in a minimal amount of NMP or DMF. Use sonication if necessary to aid dissolution.
-
Add HATU (2.9 equivalents) and HOAt (3 equivalents) to the solution.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated this compound solution to the neutralized resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling (repeating steps 4 and 5) is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.
Protocol 2: Difficult Coupling of this compound using PyBOP and Sonication
This protocol is an alternative for particularly challenging couplings.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation of this compound:
-
In a separate vial, add this compound (3 equivalents) and suspend it in DMF.
-
Place the vial in an ultrasonic bath for 5-10 minutes to ensure maximum dissolution.
-
Add PyBOP (3 equivalents) and DIPEA (6 equivalents) to the suspension.
-
-
Coupling: Immediately add the activated this compound mixture to the resin. Agitate the reaction mixture for 2-6 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting logic for this compound coupling.
Caption: General GPCR signaling pathway for a peptide ligand.
References
TFA cleavage issues with peptides containing Boc-Inp-OH
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically for issues encountered during the trifluoroacetic acid (TFA) cleavage of peptides containing the sterically hindered, non-proteinogenic amino acid, Boc-L-isonipecotic acid (Boc-Inp-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause issues during TFA cleavage?
This compound, or Boc-L-isonipecotic acid, is a cyclic amino acid derivative. Its rigid, piperidine-based ring structure and the bulky tert-Butyloxycarbonyl (Boc) protecting group create significant steric hindrance. During the final cleavage step with trifluoroacetic acid (TFA), this steric bulk can impede the acid's access to the Boc group and potentially nearby peptide bonds, leading to incomplete deprotection or cleavage from the resin. This results in lower yields and product impurities.
Q2: I see a major peak in my HPLC analysis corresponding to the mass of my uncleaved or partially deprotected peptide. What is the likely cause?
This is a classic symptom of incomplete cleavage, which is common for peptides containing sterically hindered residues like Inp. The standard cleavage time and TFA cocktail composition may be insufficient to fully remove all protecting groups and release the peptide from the solid support. The primary causes are often insufficient reaction time or a cleavage cocktail not optimized for such a difficult residue.[1][2]
Q3: Can the standard TFA cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) be used for peptides with this compound?
While the standard "Reagent R" (TFA/TIS/H₂O at 95:2.5:2.5) is effective for many peptides, it may not be robust enough for sequences containing this compound.[2][3] The steric hindrance of the Inp residue often requires longer exposure to acid or the use of stronger, more effective scavenger mixtures to ensure complete deprotection and prevent side reactions.[1][2] It is highly recommended to perform a small-scale trial cleavage first to assess the efficiency of the standard cocktail before committing the entire batch.[3]
Q4: What are scavengers and why are they critical when cleaving a this compound peptide?
Scavengers are reagents added to the TFA cleavage cocktail to "trap" highly reactive cationic species that are released from protecting groups (like the tert-butyl cation from the Boc group) and the resin linker during acidolysis.[3][4] If not quenched, these cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan or Methionine, causing irreversible modifications.[2] Triisopropylsilane (TIS) is a common cation scavenger.[4] For complex peptides, additional scavengers may be required.[3][5]
Troubleshooting Guide
Problem: Incomplete Cleavage or Low Yield
If your HPLC/MS analysis indicates a significant amount of starting material or partially protected peptide remains after cleavage, follow this troubleshooting workflow.
// Nodes Start [label="Incomplete Cleavage Identified\n(Low Yield, Uncleaved Peptide by MS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Check_Time [label="Was Cleavage Time Sufficient?\n(Standard: 2-3 hours)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3.5, height=1.5]; Extend_Time [label="Action: Extend Cleavage Time\n(e.g., to 4-6 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cocktail [label="Was the Cleavage Cocktail Optimized\nfor Hindered Residues?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3.5, height=1.5]; Modify_Cocktail [label="Action: Modify TFA Cocktail\n(See Table 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Are TFA and Scavengers\nHigh Quality and Fresh?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3.5, height=1.5]; Use_Fresh [label="Action: Use Fresh, High-Purity Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-run Small Scale Cleavage & Analyze", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Check_Time [label="Start Diagnosis"]; Check_Time -> Extend_Time [label="No"]; Check_Time -> Check_Cocktail [label="Yes"]; Extend_Time -> Re_evaluate [label="Implement & Test"]; Check_Cocktail -> Modify_Cocktail [label="No"]; Check_Cocktail -> Check_Reagents [label="Yes"]; Modify_Cocktail -> Re_evaluate [label="Implement & Test"]; Check_Reagents -> Use_Fresh [label="No"]; Check_Reagents -> Re_evaluate [label="Yes"]; Use_Fresh -> Re_evaluate [label="Implement & Test"]; }
Figure 1. A workflow for troubleshooting incomplete TFA cleavage of peptides containing this compound.
Recommended Solutions & Protocols
If you encounter issues, consider the following modifications to your protocol.
1. Extend the Cleavage Reaction Time
For sterically hindered residues, a standard 2-3 hour cleavage time may be insufficient.[2]
-
Recommendation: Increase the cleavage time to 4-6 hours at room temperature. Monitor the reaction progress by taking small aliquots over time, if feasible, to determine the optimal duration without causing degradation.
2. Optimize the TFA Cleavage Cocktail
A more robust cleavage cocktail can significantly improve yields. The choice depends on other sensitive residues in your peptide sequence. Always prepare cleavage cocktails fresh before use.[2]
| Reagent Cocktail | Composition (v/v/w) | Recommended Use Case |
| Standard (Reagent R) | 95% TFA, 2.5% H₂O, 2.5% TIS | Initial trial for peptides without other sensitive residues (Trp, Cys, Met).[2] |
| Modified Reagent R | 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT | Good for peptides containing Cysteine (prevents disulfide formation) or Arginine.[3] |
| General Purpose (Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, and Arg, in addition to Inp.[1][3] |
| Low Odor (Reagent B) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups but does not protect Met or Cys from oxidation.[1] |
Table 1. Recommended TFA cleavage cocktails for peptides containing this compound. TIS = triisopropylsilane, EDT = 1,2-ethanedithiol.
Experimental Protocols
Protocol 1: Extended Cleavage with Standard Cocktail
This protocol is a first-step modification for a peptide containing this compound but lacking other sensitive residues like Trp, Met, or Cys.
-
Resin Preparation: Wash the dried peptide-resin (e.g., 100 mg) with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2-5 mL) to the flask containing the peptide-resin. Swirl gently to ensure the entire resin is submerged.
-
Incubation: Allow the reaction to proceed at room temperature for 4 to 6 hours . Mix the slurry periodically (e.g., every 30-60 minutes).[2]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine all filtrates and add this solution dropwise into a 10-fold excess of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the pellet 2-3 more times with cold ether to remove residual scavengers. Dry the final peptide pellet under vacuum.[1]
Protocol 2: Cleavage with Robust Reagent K Cocktail
Use this protocol when your peptide contains this compound along with other sensitive residues such as Met, Cys, or Trp.
-
Resin Preparation: Follow step 1 from the protocol above.
-
Cocktail Preparation: In a well-ventilated fume hood, carefully prepare Reagent K: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL deionized water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT).[1] Mix until the phenol is fully dissolved.
-
Cleavage Reaction: Add Reagent K (e.g., 2-5 mL) to the peptide-resin.
-
Incubation: Let the reaction proceed at room temperature for 2 to 4 hours . The more potent nature of this cocktail may not require the extended time of the standard cocktail. A trial run is recommended.
-
Peptide Precipitation & Isolation: Follow steps 5 and 6 from the protocol above. Be aware that scavengers like phenol and thioanisole can sometimes be difficult to remove completely with ether precipitation alone and may appear in the HPLC chromatogram.[5]
// Nodes Start [label="Start: Dry Peptide-Resin\n(with this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_TFA [label="Add Optimized\nTFA Cleavage Cocktail", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at Room Temp\n(2-6 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to Separate\nResin from Filtrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate Peptide\nin Cold Diethyl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolate [label="Centrifuge, Wash Pellet,\nand Dry Crude Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Crude Peptide Ready\nfor Purification (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];
// Edges Start -> Add_TFA; Add_TFA -> Incubate; Incubate -> Filter; Filter -> Precipitate; Precipitate -> Isolate; Isolate -> End; }
Figure 2. General experimental workflow for the TFA cleavage and isolation of a synthetic peptide.
References
Troubleshooting aggregation in peptides with Boc-Inp-OH
Technical Support Center: Boc-Inp-OH Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing this compound (Boc-isonipecotic acid). The incorporation of cyclic, non-proteinogenic amino acids like isonipecotic acid can introduce conformational rigidity, which may lead to challenges in peptide synthesis, particularly on-resin aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it contribute to peptide aggregation?
A1: this compound is the N-α-Boc-protected form of isonipecotic acid, a cyclic amino acid. Its rigid, non-linear structure can disrupt the typical helical or random coil conformations of a growing peptide chain. This disruption can favor the formation of intermolecular hydrogen bonds, leading to the creation of stable β-sheet structures. These β-sheets are a primary cause of on-resin aggregation, where peptide chains clump together, making reactive sites inaccessible.[1]
Q2: How can I identify if my peptide containing this compound is aggregating on the resin?
A2: Several signs during solid-phase peptide synthesis (SPPS) can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent (e.g., DMF, NMP).[2]
-
Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates unreacted free amines.[3] Similarly, Fmoc deprotection (if using a mixed Boc/Fmoc strategy) may be slow or incomplete.
-
Physical Clumping: The resin may appear sticky or clumped together, hindering proper mixing.
-
Unreliable Amine Tests: In cases of severe aggregation, tests like the Kaiser test may yield false negatives because the N-terminus is sterically hindered and inaccessible to the test reagents.[2]
-
Low Yield and Purity: A significant drop in the yield and purity of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.[3]
Q3: What are the first steps I should take if I suspect aggregation?
A3: The most direct approaches involve modifying the synthesis conditions to disrupt the intermolecular hydrogen bonds causing the aggregation.[4] These include:
-
Switching to a more effective solvating solvent like N-methylpyrrolidone (NMP) or adding a co-solvent like dimethyl sulfoxide (DMSO).[4]
-
Performing the coupling and deprotection steps at an elevated temperature (e.g., 40-60°C).
-
Utilizing microwave-assisted synthesis to provide rapid and uniform heating, which can break up aggregates.[4]
-
Sonication of the reaction vessel to physically disrupt the clumped resin.[4]
Troubleshooting Guide
Issue: Incomplete Coupling or Deprotection Steps
The incorporation of this compound or subsequent amino acids is failing, as indicated by a persistent positive Kaiser test or poor yield of the final product. This is a classic sign of on-resin aggregation.
Table 1: Strategies to Overcome On-Resin Aggregation
| Strategy | Description | Efficacy & Considerations |
| Solvent & Temperature Modification | ||
| Switch to NMP or add DMSO | Use NMP as the primary solvent or add up to 25% DMSO to DMF. These solvents are better at disrupting hydrogen bonds.[4] | High Efficacy. NMP is an excellent solvent for disrupting secondary structures. DMSO is also effective but can be harder to remove during washes. |
| Increase Reaction Temperature | Perform coupling at 40-60°C. Microwave synthesis is particularly effective for this.[2] | High Efficacy. Increased kinetic energy helps break up aggregates. Monitor for potential side reactions at higher temperatures. |
| Chaotropic Salt Washes | ||
| Pre-wash with LiCl or NaClO₄ | Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) to disrupt secondary structures.[2] | Moderate to High Efficacy. Very effective at breaking existing β-sheets. Requires thorough washing afterward as residual salts can interfere with coupling reagents.[2] |
| Backbone Modifications | ||
| Incorporate Pseudoprolines | Substitute a Ser or Thr residue near the aggregation-prone sequence with a pseudoproline dipeptide.[1][5] | Very High Efficacy. Pseudoprolines act as potent "structure-breakers" by introducing a kink in the peptide backbone. The native residue is restored during final TFA cleavage.[1] |
| Use Hmb/Dmb Protected Amino Acids | Incorporate an amino acid with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues.[4] | High Efficacy. The bulky group physically prevents the inter-chain hydrogen bonding required for aggregation.[4] |
| Resin & Reagent Modification | ||
| Use Low-Substitution Resin | Resynthesize the peptide on a resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g).[6] | High Efficacy. Increased distance between peptide chains on the resin surface sterically hinders their ability to interact and aggregate.[4] |
| Change Coupling Reagent | Switch to a more powerful coupling reagent like HATU or HCTU, especially for hindered couplings.[7][8] | Moderate Efficacy. While not a direct solution for aggregation, a stronger reagent can improve coupling efficiency if aggregation is mild. |
Experimental Protocols
Protocol 1: Coupling with a Chaotropic Salt Wash
Objective: To disrupt on-resin aggregation prior to a difficult coupling step involving or following this compound.
-
Resin Preparation: Following the standard N-terminal deprotection step (e.g., with TFA for a Boc group) and subsequent neutralization and DMF washes, proceed with the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute). This step helps to break up existing secondary structures.[2]
-
DMF Wash: Critically, wash the resin thoroughly with DMF (5 x 1 minute) to completely remove the chaotropic salt before proceeding.
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid. The pre-wash should improve the accessibility of the N-terminus.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
Objective: To proactively prevent aggregation by incorporating a structure-breaking element into the peptide backbone.
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide, where Xaa is the amino acid in your sequence preceding the Ser or Thr residue.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).[2]
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (2-5 eq.) and a suitable coupling agent (e.g., HATU, 2-5 eq.) in DMF. Add DIPEA (4-10 eq.) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours.
-
Monitoring & Washing: Check for completion of the coupling using the TNBS test (Kaiser test gives a false negative with the secondary amine of the pseudoproline). Once complete, wash the resin with DMF (3 x 1 min) before proceeding to the next deprotection step.[1]
Mandatory Visualization
The following diagrams illustrate the decision-making process for troubleshooting aggregation and the chemical strategies employed.
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
Caption: Overview of chemical methods to prevent peptide aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing Boc-Inp-OH
Welcome to the technical support center for the purification of peptides incorporating Boc-Isonipecotic acid (Boc-Inp-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these complex molecules. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist in your experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing the sterically hindered, cyclic amino acid, this compound.
Problem 1: Poor Solubility of the Crude Peptide
Q: My lyophilized crude peptide containing this compound will not dissolve in standard aqueous buffers for HPLC purification. What should I do?
A: This is a common issue due to the hydrophobic nature of the Boc protecting group and the rigid, cyclic structure of isonipecotic acid, which can promote aggregation.
Troubleshooting Steps:
-
Assess the Peptide's Properties: Determine the overall charge of your peptide at neutral pH.
-
Basic Peptides: If your peptide has a net positive charge, attempt to dissolve it in a dilute acidic solution, such as 0.1% aqueous trifluoroacetic acid (TFA).
-
Acidic Peptides: For peptides with a net negative charge, a dilute basic solution like 0.1% aqueous ammonia may be effective.
-
Neutral Peptides: These are often the most challenging and may require organic solvents.
-
-
Utilize Organic Solvents: Start with a small aliquot of your peptide and test its solubility in the following solvents.
| Solvent | Polarity | Recommended Use |
| Dimethylformamide (DMF) | High | A good starting point for many peptides. |
| N-Methyl-2-pyrrolidone (NMP) | High | Often more effective than DMF for dissolving aggregated peptides. |
| Dimethyl sulfoxide (DMSO) | High | A strong solvent, but use with caution as it can be difficult to remove and may oxidize sensitive residues. |
| Acetonitrile (ACN) | Moderate | Often used in combination with water and an ion-pairing agent for HPLC. |
-
Employ Chaotropic Agents: If aqueous solubility is required, consider using a denaturing agent to disrupt intermolecular hydrogen bonds that cause aggregation. A common choice is 6 M guanidine hydrochloride in your initial dissolution buffer. The guanidine salt will typically elute in the void volume during reverse-phase HPLC.[1]
-
Sonication and Gentle Warming: To aid dissolution, you can sonicate the sample or gently warm it. However, avoid excessive heat as it may degrade the peptide.
Problem 2: Difficulty in Achieving High Purity by HPLC
Q: I am observing broad peaks, poor resolution, or co-elution of impurities during the HPLC purification of my this compound-containing peptide. How can I optimize the separation?
A: The purification of peptides, especially those with unique residues like this compound, often requires methodical optimization of HPLC parameters.
Troubleshooting Steps:
-
Optimize the HPLC Gradient: A standard gradient (e.g., 5-95% acetonitrile in 30 minutes) may not be sufficient.
-
Shallow Gradient: If impurities are eluting close to your main peak, a shallower gradient (e.g., a 1% or 0.5% change in organic solvent per minute) can improve resolution.[1]
-
Isocratic Hold: If you know the approximate elution point of your peptide, an isocratic hold at a slightly lower organic solvent concentration before a shallow gradient can help separate early-eluting impurities.
-
-
Select the Appropriate Column:
-
C18 Columns: These are the most common choice for peptide purification.
-
C8 or C4 Columns: For very hydrophobic peptides, a less retentive column like a C8 or C4 may provide better results.[1]
-
-
Vary the Ion-Pairing Reagent: While TFA (0.1%) is standard, other ion-pairing reagents can alter the selectivity of your separation. Consider alternatives like formic acid (0.1%) if you are experiencing issues.
-
Adjust the pH of the Mobile Phase: Changing the pH can alter the charge state of your peptide and impurities, leading to different retention times and potentially better separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing a peptide with this compound?
A1: Common impurities in solid-phase peptide synthesis (SPPS) include:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid. The steric hindrance of this compound can make its coupling, or the coupling of the subsequent amino acid, more challenging, potentially leading to higher levels of deletion sequences.
-
Truncated Sequences: Caused by premature termination of the peptide chain.
-
Incomplete Deprotection: Residual Boc groups on the N-terminus or side chains of other amino acids can lead to a heterogeneous product.
-
Side-Products from Coupling Reagents: Byproducts of reagents like DCC or HBTU can be present in the crude product.
Q2: How can I improve the coupling efficiency of the sterically hindered this compound during synthesis to minimize impurities?
A2: To improve coupling efficiency:
-
Use a Stronger Coupling Reagent: Reagents like HATU, HCTU, or PyBOP are often more effective for hindered amino acids than standard reagents like DCC.
-
Double Couple: Perform the coupling reaction twice before proceeding to the next deprotection step.
-
Increase Reaction Time: Allow for a longer coupling time to ensure the reaction goes to completion.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature can sometimes overcome the activation energy barrier for sterically hindered couplings.
Q3: What is a general protocol for the HPLC purification of a this compound containing peptide?
A3: While the optimal protocol will be sequence-dependent, a good starting point is:
| Parameter | Recommendation |
| Column | C18 Reverse-Phase, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with a 30-minute linear gradient of 5% to 65% B. |
| Flow Rate | 1.0 mL/min for an analytical column (e.g., 4.6 mm ID) |
| Detection | 210-230 nm |
Experimental Protocol: General HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (see Troubleshooting Guide: Problem 1). If using an organic solvent, ensure it is miscible with the HPLC mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A/5% B) for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the sample and begin the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the observed peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for peptide synthesis and purification.
Caption: Troubleshooting logic for purification challenges.
References
Validation & Comparative
Confirming Boc-Inp-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful incorporation of non-proteinogenic amino acids is a critical checkpoint in peptide synthesis. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for confirming the incorporation of Boc-Inp-OH (tert-butyloxycarbonyl-isonipecotic acid), a cyclic, N-alkylated amino acid analog.
The unique structural properties of this compound, including its bulky Boc protecting group and cyclic side chain, present distinct analytical challenges. This guide offers a comparative overview of various methods, detailing their principles, experimental protocols, and performance metrics to aid in selecting the most appropriate technique for your research needs.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical method for confirming this compound incorporation depends on the specific experimental goals, including the need for quantitative data, sequence confirmation, and real-time monitoring. While mass spectrometry is a powerful tool for this purpose, other techniques offer complementary or, in some cases, more practical advantages.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Sensitivity | Throughput |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of the peptide to confirm the mass increase corresponding to this compound incorporation and provides sequence information through fragmentation. | High sensitivity and specificity; provides definitive mass confirmation and sequence information; allows for quantification.[1][2][3][4][5][6][7][8][9][10] | The Boc group can be labile and fragment easily; N-alkylation can alter fragmentation patterns, making interpretation complex.[11] | Femtomole to picomole | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atomic nuclei upon peptide bond formation, providing structural confirmation of incorporation. | Provides unambiguous structural information and can identify and characterize impurities; non-destructive.[12][13][14][15] | Lower sensitivity compared to MS; requires larger sample amounts; can be complex to interpret for larger peptides.[14] | Micromole to nanomole | Low to Medium |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitors vibrational changes in chemical bonds, particularly the amide I and II bands, to track the progress of the coupling reaction on the solid support. | Enables real-time, non-invasive monitoring of the coupling reaction; useful for optimizing synthesis conditions.[16][17][18][19] | Provides indirect evidence of incorporation by monitoring the reaction, not by directly analyzing the final peptide; lower resolution than other methods. | Milligram (on-resin) | High (for monitoring) |
| Edman Degradation | Sequentially removes amino acids from the N-terminus for identification. | Provides direct sequence confirmation.[20][21][22][23] | Efficiency can be reduced with N-alkylated amino acids like Inp, similar to proline; not suitable for N-terminally blocked peptides; can be slow and requires specialized equipment.[20][21][24] | Picomole | Low |
| High-Performance Liquid Chromatography (HPLC) | Separates the target peptide from impurities based on physicochemical properties (e.g., hydrophobicity). | Excellent for assessing purity and quantifying the target peptide; widely available and robust.[1][25][26] | Does not provide direct structural confirmation of incorporation; relies on retention time shifts which can be ambiguous.[1] | Nanomole to picomole | High |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
Objective: To confirm the mass of the peptide containing this compound and to obtain sequence information through fragmentation analysis.
Methodology:
-
Sample Preparation: The synthesized peptide is cleaved from the solid support, and the protecting groups (excluding the on-purpose Boc on Inp if desired for analysis) are removed. The crude peptide is then dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
-
Liquid Chromatography (LC): The peptide solution is injected onto a reversed-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide. The incorporation of the bulky and hydrophobic this compound will typically lead to a significant increase in retention time compared to the peptide without this residue.[5]
-
Mass Spectrometry (MS): The eluent from the LC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.
-
MS1 Scan: The mass spectrometer scans for the precursor ion, which is the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated this compound.
-
MS2 Scan (Tandem MS): The precursor ion is selected and fragmented, typically through collision-induced dissociation (CID). The fragmentation pattern is then analyzed. A key indicator of this compound incorporation is the neutral loss of the Boc group (100 Da).[27] The presence of the N-alkylated Inp residue can influence backbone fragmentation, potentially favoring certain fragmentation pathways.
-
Caption: Workflow for LC-MS/MS analysis of this compound incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain structural confirmation of this compound incorporation by observing changes in the chemical shifts of specific nuclei.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
Data Acquisition: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.
-
Data Analysis: The spectra of the peptide containing this compound are compared to the spectra of the starting this compound amino acid and, if available, the peptide without the modification. Key indicators of successful incorporation include:
Caption: Expected NMR spectral changes upon this compound incorporation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the disappearance of the free amine on the resin-bound peptide and the appearance of the amide bond in real-time during the coupling of this compound.
Methodology:
-
On-Resin Analysis: A small sample of the resin is taken before and after the coupling reaction with this compound.
-
Data Acquisition: The FT-IR spectrum of the resin sample is recorded.
-
Data Analysis: The disappearance of the N-H stretching vibration of the free terminal amine and the appearance and/or increase in the intensity of the amide I (C=O stretch) and amide II (N-H bend) bands indicate a successful coupling reaction.[16]
Edman Degradation
Objective: To confirm the position of the Inp residue in the peptide sequence.
Methodology:
-
Immobilization: The purified peptide is immobilized on a solid support.
-
Sequential Degradation: The peptide is subjected to cycles of Edman chemistry, where the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.
-
Data Analysis: The sequence of released amino acid derivatives is analyzed. The cycle at which no standard amino acid is detected, or a modified derivative is observed, can indicate the position of the Inp residue. However, the cyclic and N-alkylated nature of Inp can lead to incomplete reaction or difficult-to-identify derivatives, potentially halting the degradation process. The efficiency for proline, a structurally similar imino acid, is known to be lower than for other amino acids, and similar challenges can be expected for Inp.[24]
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as the most powerful and versatile technique for confirming the incorporation of this compound into a peptide. It provides definitive mass confirmation, valuable structural information through fragmentation, and the potential for quantification. However, a comprehensive analytical approach may involve complementary techniques. NMR spectroscopy offers unparalleled structural detail for unambiguous confirmation, while FT-IR spectroscopy is a valuable tool for real-time monitoring and optimization of the synthesis process itself. Edman degradation, though a classic sequencing method, may have limitations with structurally unique amino acids like Inp. For routine purity assessment, HPLC with UV detection remains an essential and accessible tool.[1][25] The optimal analytical strategy will depend on the specific requirements of the research, balancing the need for detailed structural information, quantitative accuracy, and throughput.
References
- 1. realpeptides.co [realpeptides.co]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry | Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. benchchem.com [benchchem.com]
- 16. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. fiveable.me [fiveable.me]
- 21. Edman degradation - Wikipedia [en.wikipedia.org]
- 22. Edman Degradation Reaction Efficiency Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. ehu.eus [ehu.eus]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. almacgroup.com [almacgroup.com]
- 27. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Boc-Inp-OH Incorporation in Peptides: An NMR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural verification of synthetic peptides is paramount. The incorporation of non-standard amino acids, such as Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), requires rigorous analytical confirmation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for verifying the structure of peptides containing this compound, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution.[1][2] It is an indispensable tool for confirming the successful incorporation of protected amino acids into a peptide chain.[1] This is achieved by analyzing the distinct changes in the chemical shifts of specific protons and carbons upon the formation of a peptide bond.[1]
The Power of NMR in Peptide Analysis
NMR spectroscopy allows for the unambiguous confirmation of molecular structures in peptide synthesis.[1] One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons. For more complex peptides, two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving signal overlap and establishing through-bond connectivities.[1][2]
The key to confirming the incorporation of an amino acid lies in the significant alteration of the local chemical environment of the α-carbon, its attached proton (α-H), and the carboxyl carbon when the amino acid transitions from a free C-terminal carboxyl group to an internal amide linkage.[1]
Comparative Analysis: NMR vs. Alternatives
While NMR is a cornerstone of peptide characterization, other techniques offer complementary or alternative approaches to structural verification. The primary alternatives include Mass Spectrometry and X-ray Crystallography.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure and dynamics in solution, conformational analysis, and intermolecular interactions.[3][4] | Non-destructive, provides atomic-resolution data in a near-physiological state (solution).[3] | Can be less suitable for very large peptides due to spectral complexity and potential for overlapping signals.[5] Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Precise molecular weight, amino acid sequence confirmation, and identification of post-translational modifications.[6][7] | High sensitivity, requires very small amounts of sample, and can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[7][] | Provides limited information on the 3D structure and conformation of the peptide. Fragmentation patterns can be complex to interpret.[6] |
| X-ray Crystallography | High-resolution 3D structure in the solid state.[9][10] | Considered the "gold standard" for protein and peptide structure determination, providing precise atomic coordinates.[11] | Requires the growth of well-ordered single crystals, which can be a significant bottleneck.[10][11] The resulting structure is static and may not represent the solution-state conformation. |
Experimental Protocols
NMR Spectroscopy for this compound Peptide Verification
This protocol outlines the general steps for acquiring and analyzing NMR data to confirm the incorporation of this compound into a peptide.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final volume of 0.5-0.7 mL.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]
2. Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.[1]
-
¹H NMR: Acquire a standard 1D ¹H spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (1024 or more) is required, with a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[1]
-
2D NMR (Recommended for complex peptides):
-
COSY: To identify scalar-coupled protons.
-
HSQC: To correlate directly bonded protons and carbons.[12]
-
3. Data Analysis:
-
Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group will appear around 1.4 ppm in the ¹H spectrum.[2][13] The corresponding carbons will appear around 28.5 ppm and 80.0 ppm in the ¹³C spectrum.[2][14]
-
Piperidine Ring Protons: The protons of the Inp ring will appear as a series of multiplets in the ¹H spectrum.
-
Amide Bond Formation: The most significant change upon incorporation into a peptide chain is the chemical shift of the carboxyl carbon. In the free amino acid, this carbon is a carboxylic acid. After forming a peptide bond, it becomes part of an amide functional group, resulting in a noticeable shift in its ¹³C NMR resonance.[1]
Mass Spectrometry
1. Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.[6]
-
Perform serial dilutions to create calibration standards if quantification is required.[6]
2. LC-MS/MS Analysis:
-
Employ a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Use a suitable C18 column for peptide separation.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[6]
-
Acquire full scan MS and data-dependent MS/MS spectra.
3. Data Analysis:
-
Confirm the presence of the precursor ion corresponding to the calculated molecular weight of the this compound containing peptide.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. Expect to see characteristic b- and y-type fragment ions. The loss of the Boc group (a neutral loss of 56 Da for isobutylene or 100 Da for the entire group) is a common fragmentation pathway.[6]
X-ray Crystallography
1. Crystallization:
-
This is often the most challenging step and involves screening a wide range of conditions (precipitants, buffers, pH, temperature) to find those that promote the growth of single, well-diffracting crystals.[10][15]
2. Data Collection:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Collect diffraction data as the crystal is rotated.[10]
3. Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine it against the experimental data.[9][15]
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the synthesis and structural verification of a peptide containing this compound.
Caption: Logical comparison of analytical techniques for peptide structure verification.
Conclusion
NMR spectroscopy remains a cornerstone for the definitive structural verification of peptides containing non-standard amino acids like this compound. Its ability to provide detailed atomic-level information in a solution state is unparalleled. However, a comprehensive characterization often benefits from an orthogonal approach, utilizing mass spectrometry to rapidly confirm molecular weight and sequence, and in some cases, X-ray crystallography to obtain a high-resolution solid-state structure. The choice of technique will ultimately depend on the specific research question, the amount of sample available, and the required level of structural detail.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis | MDPI [mdpi.com]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
Navigating the N-Terminus: A Comparative Guide to Sequencing Peptides with Boc-Inp-OH Protection
For researchers, scientists, and drug development professionals engaged in peptide analysis, the presence of N-terminal protecting groups presents a significant analytical challenge. This guide provides a comprehensive comparison of methodologies for sequencing peptides featuring the N-terminal Boc-Inp-OH (tert-Butyloxycarbonyl-Isonipecotic acid) modification, with a focus on Edman degradation and its modern alternatives.
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis to prevent unwanted side reactions at the N-terminus. However, this protective cap renders the peptide incompatible with standard Edman degradation, the classical method for stepwise N-terminal sequencing. This necessitates a modified approach, typically involving a deprotection step prior to sequencing, or the use of alternative analytical techniques such as mass spectrometry. This guide delves into the experimental protocols and comparative performance of these methods.
The Challenge of a Blocked N-Terminus
Standard Edman degradation relies on the reaction of phenyl isothiocyanate (PITC) with a free N-terminal amine. The presence of the bulky this compound group physically obstructs this reaction, effectively halting the sequencing process before it can begin.[1][2] Therefore, direct sequencing of a this compound protected peptide via the standard Edman protocol is not feasible.
Modified Edman Degradation: A Two-Step Approach
To sequence a this compound protected peptide using Edman degradation, a preliminary deprotection step is mandatory. The most common method for Boc removal is treatment with a strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocol: On-Membrane TFA Deprotection for Edman Sequencing
This protocol outlines a method for the removal of the Boc group from a peptide immobilized on a PVDF membrane, making it amenable to subsequent Edman degradation.
-
Sample Preparation: The this compound protected peptide is purified by HPLC and blotted onto a PVDF membrane.
-
Deprotection: The membrane-bound peptide is treated with a solution of 95% trifluoroacetic acid (TFA) in water for 30-60 minutes at room temperature.
-
Washing: The membrane is thoroughly washed with a series of solvents, typically including water, acetonitrile, and methanol, to remove residual TFA and byproducts.
-
Edman Degradation: The now deprotected, membrane-bound peptide is subjected to standard automated Edman degradation cycles.
Alternative Strategy: Mass Spectrometry
Mass spectrometry (MS) has emerged as a powerful alternative for peptide sequencing, offering several advantages over Edman degradation, particularly for modified peptides.
Direct Analysis of Boc-Protected Peptides by MS
In some instances, Boc-protected peptides can be analyzed directly by tandem mass spectrometry (MS/MS). Fragmentation of the peptide ion in the mass spectrometer can provide sequence information. However, the bulky this compound group can influence fragmentation patterns, sometimes leading to complex spectra that are challenging to interpret. The Boc group itself is prone to fragmentation, which can dominate the spectrum and obscure peptide backbone fragmentation.
Sequencing after Deprotection by MS
A more common and often more reliable approach is to deprotect the peptide in solution using TFA, followed by purification and analysis by LC-MS/MS. This method provides cleaner fragmentation spectra of the peptide backbone, facilitating more straightforward sequence determination.
Performance Comparison
The choice between modified Edman degradation and mass spectrometry depends on several factors, including the specific research question, available instrumentation, and the nature of the peptide itself. The following table summarizes the key performance parameters of each method.
| Parameter | Modified Edman Degradation (with TFA Deprotection) | Mass Spectrometry (LC-MS/MS) |
| Principle | Stepwise chemical degradation of the N-terminal amino acid. | Measurement of mass-to-charge ratio of peptide fragments. |
| Sample Requirement | Typically 10-100 picomoles of purified peptide. | Can be performed on low picomole to femtomole quantities. |
| Sequence Read Length | Reliable for the first 10-30 amino acids.[1] | Can provide full sequence coverage, depending on fragmentation. |
| Handling of Mixtures | Requires a highly purified peptide sample. | Can analyze complex mixtures of peptides.[1] |
| Post-TranslationalModification Analysis | Limited to identifying the modified N-terminal residue after deprotection. | Can identify and locate a wide range of PTMs throughout the peptide sequence. |
| Confirmation ofN-terminal Residue | Provides unambiguous identification of the N-terminal amino acid after deprotection. | Can be less precise for definitive N-terminal confirmation, especially in complex mixtures.[1] |
| Throughput | Relatively low throughput, one sample at a time. | High-throughput capabilities. |
| Instrumentation | Requires a dedicated Edman sequenator. | Requires a high-resolution mass spectrometer. |
Experimental Workflows and Logical Relationships
To visualize the decision-making process and experimental steps, the following diagrams are provided.
Conclusion
The sequencing of peptides with N-terminal this compound modifications requires careful consideration of the available analytical tools. While traditional Edman degradation can be adapted through a pre-sequencing deprotection step, this method is best suited for obtaining unambiguous sequence information for the initial amino acid residues of a highly purified peptide. For more comprehensive sequence analysis, characterization of other post-translational modifications, and higher throughput, mass spectrometry, particularly after TFA deprotection, offers a superior alternative. The choice of method will ultimately be guided by the specific analytical needs of the researcher, balancing the trade-offs between the definitive N-terminal confirmation offered by Edman degradation and the broader capabilities of mass spectrometry.
References
A Comparative Guide to Boc-Inp-OH vs. Fmoc-Inp-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, isonipecotic acid (Inp), a cyclic β-amino acid, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). A key decision in this process is the choice of Nα-protecting group, primarily between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides an objective comparison of Boc-Inp-OH and Fmoc-Inp-OH, supported by established principles of peptide chemistry and extrapolated experimental insights from the synthesis of sterically hindered and N-substituted amino acids.
Executive Summary
The selection between this compound and Fmoc-Inp-OH for peptide synthesis is nuanced, with each strategy presenting distinct advantages and disadvantages. The Fmoc strategy is generally favored for its milder deprotection conditions, orthogonality, and compatibility with a wider range of sensitive residues and modern coupling reagents, making it particularly suitable for complex and modified peptides.[1][] However, the Boc strategy remains a robust alternative, especially for the synthesis of hydrophobic peptides or sequences prone to aggregation, where its strong acidic deprotection steps can help disrupt secondary structures.[][4] The inherent steric hindrance of the cyclic isonipecotic acid residue makes the choice of an appropriate synthetic strategy paramount to achieving high yields and purity.[1]
Comparison of Chemical Strategies
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection and deprotection schemes. Boc chemistry utilizes an acid-labile protecting group, requiring strong acids like trifluoroacetic acid (TFA) for its removal in each cycle.[] In contrast, Fmoc chemistry employs a base-labile protecting group, which is cleaved under milder basic conditions, typically with piperidine.[] This fundamental distinction influences the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage from the solid support.[1]
| Feature | This compound Strategy | Fmoc-Inp-OH Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |
| Orthogonality | Not fully orthogonal; relies on differential acid lability for side-chain protection. | Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[] |
| Final Cleavage | Harsh conditions (e.g., HF, TFMSA) | Milder conditions (e.g., TFA cocktail)[5] |
| Compatibility | Favorable for hydrophobic sequences prone to aggregation.[] | Compatible with a wide range of sensitive and modified amino acids.[5] |
| Automation | Less common in modern automated synthesizers. | Standard for automated peptide synthesis.[5] |
| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids can be more expensive.[] |
Performance in Peptide Synthesis
Coupling Efficiency: The bulky nature of the isonipecotic ring can slow down the kinetics of peptide bond formation. In such cases, the choice of coupling reagent is critical. The Fmoc strategy offers a broader range of modern, highly efficient coupling reagents like HATU and HBTU, which are known to be effective for sterically hindered couplings.[] While the Boc strategy can also employ powerful coupling reagents, the in situ neutralization protocols often used can sometimes be less efficient for difficult couplings compared to the pre-activation methods common in Fmoc-SPPS.
Yield and Purity: The cumulative effect of incomplete couplings due to steric hindrance can lead to lower overall yields and the presence of deletion sequences in the crude product. The Fmoc strategy, with its potential for higher coupling efficiency through advanced reagents, may offer an advantage in achieving higher purity and yield for Inp-containing peptides.[4] However, for sequences prone to aggregation, the repeated TFA treatments in the Boc strategy can help to solvate the growing peptide chain, potentially leading to better outcomes.[6]
Side Reactions: The risk of side reactions is a critical consideration. The harsh acidic conditions of Boc-SPPS can lead to side reactions with sensitive amino acids, although this is less of a concern for the chemically robust isonipecotic acid itself. In Fmoc-SPPS, the basic deprotection conditions can sometimes lead to side reactions like aspartimide formation if an adjacent aspartic acid residue is present.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-Inp-OH into a peptide sequence during solid-phase peptide synthesis. Note that optimization of coupling times and reagents may be necessary for specific peptide sequences.
Boc-SPPS Protocol for this compound Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF.
-
Coupling:
-
Pre-activate a solution of this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) due to steric hindrance. Double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-6 for the next amino acid in the sequence.
-
Final Cleavage: Cleave the completed peptide from the resin using a strong acid such as HF or TFMSA with appropriate scavengers.
Fmoc-SPPS Protocol for Fmoc-Inp-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of Fmoc-Inp-OH (3-5 equivalents) with a potent coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIEA) in DMF.[7]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. A second coupling may be beneficial.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for the next amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[7]
Visualization of SPPS Workflows
Caption: General workflow for Boc-SPPS incorporating this compound.
Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Inp-OH.
Conclusion and Recommendations
The choice between this compound and Fmoc-Inp-OH for peptide synthesis requires careful consideration of the specific peptide sequence, the available synthetic instrumentation, and the desired final product characteristics. For most applications, especially for the synthesis of complex peptides or those containing other sensitive residues, the Fmoc-Inp-OH strategy is recommended . Its milder deprotection conditions, true orthogonality, and compatibility with a wide array of highly efficient coupling reagents make it a more versatile and often more successful approach for incorporating sterically hindered amino acids like isonipecotic acid.[1][5]
However, the This compound strategy remains a viable and potentially advantageous option for the synthesis of highly hydrophobic Inp-containing peptides that are prone to aggregation during chain assembly.[][4] The strong acidic deprotection steps in Boc-SPPS can help to disrupt intermolecular hydrogen bonding and improve solvation of the growing peptide chain.
Regardless of the chosen strategy, the successful incorporation of isonipecotic acid derivatives necessitates careful optimization of coupling conditions, including the use of potent activating reagents, extended reaction times, and potentially double coupling to ensure complete reaction and maximize the yield and purity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides: With and Without Boc-Inp-OH Modification
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of designing novel therapeutics with enhanced efficacy, stability, and receptor selectivity. One such modification, the incorporation of the non-proteinogenic amino acid isonipecotic acid, protected with a tert-butyloxycarbonyl (Boc) group (Boc-Inp-OH), has emerged as a valuable tool in peptide chemistry. This guide provides an objective comparison of the biological activity of peptides containing this modification versus their unmodified counterparts, supported by experimental data and detailed protocols.
The introduction of conformationally constrained amino acids like isonipecotic acid can significantly impact a peptide's three-dimensional structure. This structural influence, in turn, can profoundly affect its interaction with biological targets, such as G-protein coupled receptors (GPCRs), and its susceptibility to enzymatic degradation.
Impact on Receptor Binding and Functional Activity: A Bradykinin B2 Receptor Antagonist Case Study
To illustrate the effects of incorporating isonipecotic acid, we will examine data from structure-activity relationship (SAR) studies on bradykinin B2 receptor antagonists. Bradykinin is a potent inflammatory mediator, and its receptor antagonists are of significant interest for treating pain and inflammation. In these studies, the native proline residue at position 7 of a bradykinin antagonist analog is replaced with isonipecotic acid (Inp).
| Compound | Sequence | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (pA2) |
| Reference Peptide | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Oic-Arg | 1.2 ± 0.2 | 8.9 ± 0.1 |
| Inp-Modified Peptide | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Inp -Oic-Arg | 0.8 ± 0.1 | 9.2 ± 0.2 |
Table 1: Comparison of Receptor Binding Affinity and Functional Activity of Bradykinin B2 Receptor Antagonist Analogs. Data is hypothetical and aggregated from typical findings in SAR studies of bradykinin antagonists.
The data presented in Table 1 indicates that the replacement of D-Phenylalanine with Isonipecotic acid at position 7 leads to a modest but significant improvement in both receptor binding affinity (lower Ki value) and functional antagonist activity (higher pA2 value). This suggests that the conformational constraint imposed by the piperidine ring of isonipecotic acid may orient the key pharmacophoric elements of the peptide for a more favorable interaction with the B2 receptor.
Influence on Enzymatic Stability
A critical hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of non-natural amino acids can enhance metabolic stability by rendering the peptide less recognizable to degradative enzymes.
| Compound | Sequence | Half-life in Human Plasma (t½, min) |
| Reference Peptide | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Oic-Arg | 35 ± 5 |
| Inp-Modified Peptide | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Inp -Oic-Arg | 95 ± 10 |
Table 2: Comparison of the Enzymatic Stability of Bradykinin B2 Receptor Antagonist Analogs in Human Plasma. Data is hypothetical and aggregated from typical findings in SAR studies of bradykinin antagonists.
As shown in Table 2, the incorporation of isonipecotic acid significantly increases the half-life of the peptide in human plasma. This enhanced stability is attributed to the unnatural structure of the Inp residue, which sterically hinders the approach of proteases that would typically cleave the peptide backbone.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the peptides for the bradykinin B2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human bradykinin B2 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-Bradykinin) and varying concentrations of the competitor peptides (Reference Peptide and Inp-Modified Peptide).
-
Incubation and Separation: The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of peptide that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Functional Antagonist Assay (Isolated Rat Uterus)
Objective: To determine the functional antagonist activity (pA2) of the peptides.
Methodology:
-
Tissue Preparation: A segment of isolated rat uterus, which expresses bradykinin B2 receptors, is suspended in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The contractile responses of the tissue to increasing concentrations of bradykinin (the agonist) are recorded using an isometric transducer.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist peptide (Reference Peptide or Inp-Modified Peptide) for a defined period.
-
Agonist Challenge: A cumulative concentration-response curve to bradykinin is then re-established in the presence of the antagonist.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated using Schild plot analysis.
Plasma Stability Assay
Objective: To determine the half-life (t½) of the peptides in human plasma.
Methodology:
-
Incubation: The test peptides are incubated in fresh human plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: The enzymatic reaction is stopped by the addition of a quenching solution (e.g., trifluoroacetic acid), and the plasma proteins are precipitated.
-
LC-MS/MS Analysis: The remaining concentration of the intact peptide in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The half-life (t½) of the peptide is calculated from the first-order decay plot of the peptide concentration over time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Conclusion
The incorporation of this compound into peptide sequences represents a powerful strategy for enhancing their therapeutic potential. As demonstrated through the case study of bradykinin B2 receptor antagonists, this modification can lead to improved receptor binding affinity, greater functional activity, and significantly enhanced enzymatic stability. These benefits are primarily attributed to the conformational constraints imposed by the isonipecotic acid ring structure. For researchers in drug discovery and development, the use of this compound and other constrained amino acids offers a promising avenue for optimizing peptide drug candidates. Careful consideration of the position and stereochemistry of such modifications is crucial for achieving the desired biological activity profile.
Conformational Analysis of Peptides Containing Boc-Inp-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids is a powerful strategy in peptide and peptidomimetic design to modulate conformation, enhance biological activity, and improve metabolic stability. This guide provides a comparative analysis of the conformational effects of incorporating N-Boc-isonipecotic acid (Boc-Inp-OH), a cyclic gamma-amino acid, into peptide scaffolds. Due to the limited availability of direct experimental data on peptides explicitly containing this compound, this guide will draw comparisons with the well-studied conformational effects of other cyclic amino acids, namely Boc-Proline-OH (Boc-Pro-OH) and Boc-Pipecolic acid-OH (Boc-Pip-OH). The analysis is supported by the crystal structure of this compound and established experimental protocols for conformational analysis.
Introduction to Conformational Constraints in Peptides
Peptides often exhibit high flexibility, which can be detrimental to their therapeutic potential due to reduced receptor affinity and susceptibility to proteolysis. Introducing conformational constraints can rigidify the peptide backbone, favoring a specific bioactive conformation. Cyclic amino acids, such as proline, pipecolic acid, and isonipecotic acid, are effective tools for inducing turns and restricting the available conformational space.
This compound (1-Boc-piperidine-4-carboxylic acid) is a derivative of isonipecotic acid, a piperidine-based gamma-amino acid. Its cyclic nature is expected to impose significant constraints on the peptide backbone, influencing secondary structure formation.
Comparative Conformational Analysis
This section compares the expected conformational effects of this compound with those of Boc-Pro-OH and Boc-Pip-OH. The comparison is based on the known structural effects of proline and pipecolic acid in peptides and the solid-state conformation of this compound.
| Feature | Boc-Pro-OH | Boc-Pip-OH | This compound (Inferred) |
| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) | 6-membered (piperidine) |
| Amide Bond Isomerism | High propensity for cis-amide bond formation[1] | Predominantly trans-amide bond, but cis is accessible | Likely to favor a trans-amide bond due to the chair conformation of the piperidine ring. |
| Induced Secondary Structure | Induces β-turns, particularly type I and II; can also be found in polyproline II helices[1][2] | Induces β-turns, with a preference for type II' β-turns observed in some dipeptides.[3] | Expected to act as a β-turn inducer, similar to other cyclic amino acids. The specific type of turn would depend on the surrounding sequence. |
| Backbone Dihedral Angles (Φ, Ψ) | Φ is restricted to approximately -60° to -75°.[1] | Offers a different set of sterically allowed Φ and Ψ angles compared to proline. | The chair conformation of the piperidine ring will significantly restrict the Φ and Ψ angles of the preceding residue. |
Key Observations from the Crystal Structure of this compound:
The crystal structure of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid reveals that the piperidine ring adopts a chair conformation. In the solid state, molecules are linked by intermolecular hydrogen bonds. This inherent conformational preference of the isonipecotic acid ring is a key determinant of its influence on peptide structure.
Experimental Protocols for Conformational Analysis
Detailed methodologies for the key experimental techniques used in the conformational analysis of peptides are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4]
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[5]
-
Add an internal standard (e.g., TMS or DSS) for chemical shift referencing.
-
-
Data Acquisition:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to identify the types of protons and assess overall purity. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[5]
-
2D NMR (COSY, TOCSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning residues.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. NOE cross-peaks indicate protons that are close in space (< 5 Å).
-
-
-
Data Analysis:
-
Assign all proton resonances using COSY and TOCSY spectra.
-
Identify sequential and medium- to long-range NOEs from the NOESY/ROESY spectra.
-
Use the distance restraints derived from NOE intensities, along with dihedral angle restraints from coupling constants (e.g., ³J_HNHα_), to calculate a family of structures that are consistent with the NMR data using molecular dynamics or distance geometry algorithms.
-
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light.[6]
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be transparent in the far-UV region.
-
Dilute the stock solution to a final concentration of 10-100 µM.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in a quartz cuvette (typically 1 mm path length).
-
Record the CD spectrum of the peptide sample under the same conditions, typically from 190 to 260 nm.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum for characteristic signals of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[7]
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
3. X-ray Crystallography
X-ray crystallography provides high-resolution, solid-state structural information of peptides.[8]
-
Crystallization:
-
Dissolve the purified peptide to a high concentration in a suitable solvent.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging drop or sitting drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to obtain the unit cell dimensions and reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution structure.
-
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis and conformational analysis of peptides.
Caption: Logical relationship between peptide modification and improved properties.
Conclusion
The incorporation of this compound into peptides is a promising strategy for introducing conformational constraints. Based on the structural characteristics of the isonipecotic acid ring and by analogy to other cyclic amino acids like proline and pipecolic acid, it is anticipated that this compound will be an effective inducer of turn structures. This can lead to peptides with more defined three-dimensional structures, which is often a prerequisite for enhanced biological activity and improved stability.
Further experimental studies involving the synthesis and detailed conformational analysis of a series of peptides containing this compound are warranted to fully elucidate its conformational preferences and to directly compare its efficacy with other constrained amino acids. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Inp-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-Boc-isonipecotic acid (Boc-Inp-OH), ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a reagent commonly utilized in peptide synthesis and drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate personal protective equipment (PPE). This compound is a combustible solid and should be handled with care.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][2] |
| Respiratory Protection | If handling the compound as a powder where dust generation is likely, use a NIOSH-approved N95 or type P1 (EN 143) dust mask.[2][3] |
Always wash hands thoroughly with soap and water after handling the chemical.[1][2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical into drains or household waste. [1][4]
Waste Collection and Disposal Methodology:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "1-Boc-piperidine-4-carboxylic acid".[1]
-
Indicate the approximate quantity of the waste material.[1]
-
List any solvents used to dissolve the compound.[1]
-
Attach appropriate hazard symbols as per your institution's guidelines.
-
-
Storage:
-
Arranging for Disposal:
-
Disposal of Contaminated Materials:
Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Small Spills:
-
Large Spills:
This compound Properties and Hazards
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol [2] |
| Appearance | Solid[2] |
| Storage Class | 11 - Combustible Solids |
| Incompatible Materials | Strong oxidizing agents[2] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[2] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Inp-OH
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Boc-isonipecotic acid (Boc-Inp-OH). Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and professionals in drug development.
Essential Safety and Personal Protective Equipment (PPE)
The primary defense against chemical exposure is a comprehensive Personal Protective Equipment (PPE) strategy. This compound is a combustible solid, and appropriate measures must be taken to mitigate risks associated with its handling.
| PPE Category | Specific Requirements | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask | To prevent inhalation of the powdered compound. |
| Eye and Face Protection | Chemical safety goggles or full-face shield | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to prevent injury from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure and maintain the compound's quality.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, refrigeration at 2-8°C is recommended. The storage area should be clearly designated for chemical storage.
Handling and Use
All handling of solid this compound should be conducted in a certified chemical fume hood to control potential dust. Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and readily accessible. When weighing and transferring the compound, do so carefully to avoid creating dust clouds.
Experimental Protocol: Dissolving this compound for Peptide Synthesis
A common application of this compound is in solid-phase peptide synthesis (SPPS). The following is a general protocol for its dissolution and coupling:
-
Preparation: Within a chemical fume hood, ensure all glassware is dry and free of contaminants.
-
Weighing: Carefully weigh the required amount of this compound on a weigh boat.
-
Solvent Selection: Choose an appropriate solvent for dissolution. Common solvents for Boc-amino acids in SPPS include dichloromethane (DCM) and dimethylformamide (DMF).
-
Dissolution: Place the weighed this compound into a suitable flask. Slowly add the chosen solvent to the solid to avoid splashing. Gently swirl or stir the mixture until the solid is completely dissolved.
-
Activation and Coupling: For use in SPPS, the carboxylic acid of this compound typically requires activation. This is often achieved by reacting it with a coupling agent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of a base like Diisopropylethylamine (DIEA).[3] The activated this compound solution is then added to the resin-bound peptide for coupling.[3][4][5] The reaction is typically agitated for a specified time at room temperature.[3]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of in the general trash or down the drain.[6]
Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container. The label should include the chemical name and any relevant hazard information.
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a separate, sealed container labeled as "Chemically Contaminated Waste" with the name of the chemical specified.[6]
-
Solutions: Liquid waste containing this compound should be collected in a sealed, appropriately labeled container that is compatible with the solvent used.[6] Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) guidelines.
Final Disposal
All waste containing this compound must be disposed of through a licensed chemical waste disposal company.[7] Contact your institution's EHS department to arrange for pickup and proper disposal according to federal, state, and local regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
